1,3-Diphenyl-5-(2-aminophenyl)pyrazole
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C21H17N3 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-(2,5-diphenylpyrazol-3-yl)aniline |
InChI |
InChI=1S/C21H17N3/c22-19-14-8-7-13-18(19)21-15-20(16-9-3-1-4-10-16)23-24(21)17-11-5-2-6-12-17/h1-15H,22H2 |
InChI-Schlüssel |
ODLHPFCCSPUYTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=CC=C3N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to 1,3-Diphenyl-5-(2-aminophenyl)pyrazole: Structure, Synthesis, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive analysis of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole, a heterocyclic compound of significant interest to the scientific and drug development community. The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities.[1][2][3] This document elucidates the core chemical structure, predicts physicochemical and spectroscopic properties, and presents a detailed, mechanistically-grounded synthetic protocol. Furthermore, it explores the therapeutic potential of this molecule, drawing parallels with structurally similar compounds and discussing its promise as a scaffold for developing novel CNS-active and anticancer agents. This guide is intended for researchers and professionals engaged in chemical synthesis and drug discovery, offering both foundational knowledge and field-proven insights.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a fundamental building block in the design of bioactive molecules.[1] Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. Derivatives of pyrazole have been successfully developed into drugs with applications spanning anti-inflammatory, analgesic, antimicrobial, and anticancer therapies, underscoring the scaffold's profound impact on modern medicine.[2][4][5] This guide focuses on a specific, functionally rich derivative: 1,3-Diphenyl-5-(2-aminophenyl)pyrazole.
Chemical Identity and Structure
Systematic Nomenclature and Key Identifiers
-
IUPAC Name: 2-(1,3-Diphenyl-1H-pyrazol-5-yl)aniline
-
Molecular Formula: C₂₁H₁₇N₃
-
Canonical SMILES: C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4N
-
InChI Key: A unique InChI identifier would be generated upon synthesis and registration in chemical databases.
Core Structural Features
The molecule's architecture is built upon a central 1H-pyrazole ring. This core is trisubstituted, featuring three distinct aryl groups that dictate its chemical behavior and biological activity:
-
N1-Phenyl Group: A phenyl ring is attached to the N1 position of the pyrazole core. This group influences the overall electronics and lipophilicity of the molecule.
-
C3-Phenyl Group: A second phenyl ring is located at the C3 position. The 1,3-diphenyl substitution pattern is a common feature in many bioactive pyrazoles.
-
C5-(2-Aminophenyl) Group: At the C5 position lies the key functional component: a phenyl ring bearing an amino (-NH₂) group at the ortho position. This primary amine introduces a site for hydrogen bonding, salt formation, and further chemical modification, making it a critical determinant of the molecule's potential interactions with biological macromolecules.
Caption: 2D representation of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Data
Quantitative prediction of a molecule's properties is essential for anticipating its behavior in biological systems. These values are calculated using computational models and are foundational for drug development.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 299.37 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), favoring oral bioavailability. |
| logP (Octanol/Water) | ~4.2 | Indicates high lipophilicity, suggesting good membrane permeability but may require formulation to manage solubility. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The amine group can engage in critical hydrogen bonding with target proteins. |
| Hydrogen Bond Acceptors | 3 (2 from pyrazole N, 1 from -NH₂) | Provides multiple points for interaction with biological targets. |
| Topological Polar Surface Area (TPSA) | 54.9 Ų | Suggests good potential for oral absorption and cell permeability. |
Spectroscopic Characterization Profile
The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. Below are the expected characteristic signals.
| Technique | Expected Observations | Mechanistic Justification |
| ¹H NMR | Multiplets at ~7.0-8.0 ppm (Aromatic H); Broad singlet at ~4.0-5.0 ppm (-NH₂); Singlet at ~6.5-7.0 ppm (Pyrazole C4-H). | The numerous phenyl protons will create complex, overlapping signals in the aromatic region. The amine protons are exchangeable, resulting in a broad signal. The lone proton on the pyrazole ring (C4-H) will appear as a distinct singlet. |
| ¹³C NMR | Signals at ~110-150 ppm (Aromatic & Pyrazole C); Specific pyrazole signals at ~150 ppm (C3), ~145 ppm (C5), and ~105 ppm (C4). | The carbon signals confirm the presence of the three distinct aromatic rings and the heterocyclic core. The chemical shifts of the pyrazole carbons are characteristic of their electronic environment. |
| Mass Spec (ESI+) | Predicted m/z: 300.15 [M+H]⁺ | Electrospray ionization in positive mode will protonate the molecule, primarily at one of the nitrogen atoms, yielding the mass-to-charge ratio corresponding to the molecular weight plus one proton. |
| IR Spectroscopy | Bands at ~3300-3400 cm⁻¹ (N-H stretch); ~3050 cm⁻¹ (Aromatic C-H stretch); ~1590-1600 cm⁻¹ (C=N, C=C stretch). | The N-H stretching of the primary amine will be prominent. The other bands confirm the presence of the aromatic systems and the pyrazole ring. |
Synthesis and Mechanistic Insights
Retrosynthetic Approach
The most logical and field-proven strategy for constructing a 1,3,5-trisubstituted pyrazole is through the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative.[3] For this target, the key disconnection is across the N1-N2 and N2-C3 bonds of the pyrazole ring. This reveals two primary precursors: phenylhydrazine and a β-diketone, specifically 1-(2-aminophenyl)-3-phenylpropane-1,3-dione .
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: Acid-Catalyzed Cyclocondensation
This protocol describes a robust and scalable method for the synthesis of the title compound. The choice of an acid catalyst (acetic acid) is critical as it serves both as the solvent and as a proton source to activate the carbonyl groups, thereby facilitating nucleophilic attack by the hydrazine.
Step 1: Synthesis of the β-Diketone Precursor
-
Reaction: Claisen condensation between methyl benzoate and 2'-aminoacetophenone.
-
Procedure:
-
To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add 2'-aminoacetophenone (1.0 eq) dropwise at 0°C.
-
Allow the mixture to stir for 30 minutes.
-
Add methyl benzoate (1.1 eq) dropwise and allow the reaction to warm to room temperature, then reflux for 4-6 hours.
-
Monitor reaction completion by TLC.
-
Cool the mixture, pour it into ice water, and acidify with dilute HCl to precipitate the product, 1-(2-aminophenyl)-3-phenylpropane-1,3-dione.
-
Filter, wash with cold water, and recrystallize from ethanol.
-
Step 2: Cyclocondensation to Form the Pyrazole Ring
-
Reaction: 1-(2-aminophenyl)-3-phenylpropane-1,3-dione with phenylhydrazine.
-
Procedure:
-
Suspend the synthesized β-diketone (1.0 eq) in glacial acetic acid.
-
Add phenylhydrazine (1.05 eq) to the suspension.
-
Heat the mixture to reflux (approx. 118°C) for 3-5 hours. The causality here is that the elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent dehydration/cyclization step.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
The crude product will precipitate. Filter the solid, wash thoroughly with water to remove acetic acid, and then with a cold 1:1 ethanol/water mixture.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization to yield pure 1,3-Diphenyl-5-(2-aminophenyl)pyrazole.
-
Caption: Experimental workflow for the synthesis of the target compound.
Potential Applications in Drug Discovery
Rationale for Biological Activity
The structural features of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole make it a compelling candidate for biological screening. The trisubstituted pyrazole core is a known privileged structure in many kinase inhibitors and CNS-active agents. The 2-aminophenyl moiety, in particular, can mimic the hinge-binding motifs found in many ATP-competitive kinase inhibitors.
Potential as a CNS-Active Agent
A structurally related compound, difenamizole (1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole), is known for its analgesic properties.[6] Its mechanism is believed to involve the modulation of dopamine signaling by inhibiting dopamine release and receptor binding.[6] Given the structural similarity, 1,3-Diphenyl-5-(2-aminophenyl)pyrazole could potentially interact with similar neurological targets. The primary amine could engage in different, possibly stronger, interactions within the dopamine receptor or transporter binding pockets compared to difenamizole's tertiary amine.
Caption: Hypothetical modulation of dopamine signaling by the title compound.
Potential as an Anticancer Agent
Numerous pyrazole-containing molecules have demonstrated potent anticancer activity, often by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[7] For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivatives have been investigated as potential anticancer agents.[7] The 2-aminophenyl group on the C5 position of our target molecule is a well-known "hinge-binder" motif that can anchor small molecules into the ATP-binding site of many kinases. This makes 1,3-Diphenyl-5-(2-aminophenyl)pyrazole an excellent candidate for screening against a panel of oncogenic kinases, such as EGFR, VEGFR, or Abl kinase.
Conclusion and Future Directions
1,3-Diphenyl-5-(2-aminophenyl)pyrazole is a molecule with significant untapped potential. Its structure combines the proven biological relevance of the pyrazole scaffold with key functional groups known to mediate interactions with important therapeutic targets. The synthetic route presented is robust and relies on well-understood chemical principles, making the compound accessible for further investigation.
Future research should focus on the empirical synthesis and characterization of this molecule to validate the predicted properties. Subsequently, a comprehensive biological screening program is warranted, focusing initially on its activity against panels of protein kinases relevant to oncology and its effects on key neurotransmitter systems, particularly the dopaminergic pathway. The primary amine also serves as a convenient handle for the generation of a chemical library to enable structure-activity relationship (SAR) studies, which could optimize potency and selectivity for a chosen biological target.
References
- Li, J.-T., Yin, Y., & Meng, X.-T. (2010). Solvent-Free Synthesis of 1,3-Diphenyl-5-arylpyrazole Derivatives. Letters in Organic Chemistry, 6(5).
-
Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (2021). ResearchGate. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H). (2010). Acta Chimica Slovenica. Available at: [Link]
-
Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. (2010). ResearchGate. Available at: [Link]
-
Neurochemical studies of an analgesic, 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole [difenamizole]. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
1,3-Diphenyl-1H-pyrazole. (n.d.). PubChem. Available at: [Link]
-
1,3-Diphenyl-1H-pyrazol-5-amine. (n.d.). PubChem. Available at: [Link]
-
Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Panday, A., & Kumar, A. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]
-
Sharma, P. C., et al. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy. Available at: [Link]
-
Current status of pyrazole and its biological activities. (2015). National Center for Biotechnology Information. Available at: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Available at: [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. Available at: [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Scilit. Available at: [Link]
-
Panday, A., & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. connectjournals.com [connectjournals.com]
- 6. Neurochemical studies of an analgesic, 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole [difenamizole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
Spectroscopic Characterization of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole: A Comprehensive Guide for Structural Elucidation
Executive Summary
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster therapeutics ranging from COX-2 inhibitors (e.g., celecoxib) to advanced kinase inhibitors [2]. Among its highly functionalized derivatives, 1,3-diphenyl-5-(2-aminophenyl)pyrazole presents a unique structural paradigm. The inclusion of a 2-aminophenyl moiety at the C-5 position introduces a versatile handle for hydrogen bonding, metal chelation, and downstream derivatization (such as amide coupling or conversion to diazonium salts).
However, the dense functionalization and steric crowding inherent to 1,3,5-trisubstituted pyrazoles demand rigorous, multi-modal spectroscopic validation. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization of 1,3-diphenyl-5-(2-aminophenyl)pyrazole, detailing the theoretical basis and self-validating experimental protocols required for unambiguous structural elucidation.
Structural Dynamics & Spectroscopic Causality
Before interpreting the spectral data, one must understand the three-dimensional conformation of the molecule, as it directly dictates the spectroscopic readout.
In 1,3,5-trisubstituted pyrazoles, the 3-phenyl group is generally coplanar with the pyrazole core, allowing for extended π -conjugation. Conversely, severe steric repulsion between the 1-phenyl group and the ortho-substituted 5-(2-aminophenyl) group prevents coplanarity. Molecular modeling and crystallographic studies of analogous systems demonstrate that the 5-aryl group is forced into a twisted conformation, adopting a torsion angle of approximately 50°–55° relative to the pyrazole plane [1].
Causality in Spectroscopy:
-
UV-Vis: This disrupted planarity limits the delocalization of the π -electron system across the entire molecule, causing a hypsochromic (blue) shift in the UV-Vis absorption maximum compared to fully planar analogs.
-
NMR: The twisted conformation places specific protons of the 1-phenyl and 5-aryl rings in the shielding/deshielding cones of adjacent aromatic systems, significantly altering their expected 1 H and 13 C chemical shifts [1].
Analytical Workflow & Logical Mapping
To ensure absolute structural confidence, a sequential, self-validating analytical workflow must be employed.
Caption: Comprehensive spectroscopic workflow for the structural validation of pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy provides the definitive map of the molecule's carbon framework and proton environments.
1 H NMR Interpretation
The 1 H NMR spectrum (typically acquired in CDCl 3 or DMSO- d6 ) exhibits three critical diagnostic regions:
-
The Pyrazole H-4 Proton: The pyrazole ring is an electron-rich heteroaromatic system. The high electron density at the C-4 position shields the attached proton, causing it to appear as a sharp singlet at δ 6.80–7.10 ppm [3]. Its integration (1H) and multiplicity (singlet) are paramount for confirming the closure of the pyrazole ring.
-
The Primary Amine (-NH 2 ): The amine protons typically resonate as a broad singlet between δ 3.80 and 4.50 ppm in CDCl 3 (shifting further downfield in DMSO- d6 due to solvent hydrogen bonding). The broadness is caused by the quadrupolar relaxation of the 14 N nucleus (spin I = 1) and intermediate proton exchange rates.
-
Self-Validation Step: A D 2 O exchange experiment is mandatory. Upon the addition of D 2 O, the labile -NH 2 protons rapidly exchange to form -ND 2 , causing the broad singlet to vanish from the spectrum, thereby confirming the assignment.
-
-
The Aromatic Multiplets: The 1-phenyl, 3-phenyl, and 5-(2-aminophenyl) protons appear as complex, overlapping multiplets between δ 6.50 and 7.90 ppm . The protons ortho and para to the amine group on the 5-aryl ring will be shielded (shifted upfield to ∼ 6.50-6.80 ppm) due to the strong resonance electron-donating effect (+R) of the -NH 2 group.
13 C NMR Interpretation
The 13 C NMR spectrum confirms the skeletal backbone. The pyrazole carbons are highly diagnostic: C-4 is the most shielded ( ∼ 105 ppm), while C-3 and C-5 are deshielded ( ∼ 150 ppm and ∼ 140-145 ppm, respectively) due to their proximity to the electronegative nitrogen atoms and adjacent aryl groups [1]. The amine-bearing carbon of the 2-aminophenyl group is pushed downfield ( ∼ 145-148 ppm) due to the inductive electron-withdrawing effect (-I) of the nitrogen atom.
Table 1: Summarized NMR Assignments (Model Data in CDCl 3 )
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment / Structural Causality |
| 1 H | 3.80 – 4.50 | Broad singlet | 2H | -NH 2 (Disappears upon D 2 O exchange) |
| 1 H | 6.80 – 7.10 | Singlet | 1H | Pyrazole H-4 (Shielded by electron-rich core) |
| 1 H | 6.60 – 7.90 | Multiplets | 14H | Aromatic protons (1-Ph, 3-Ph, 5-Ar) |
| 13 C | ∼ 105.0 | - | - | Pyrazole C-4 |
| 13 C | ∼ 140.0 – 145.0 | - | - | Pyrazole C-5 |
| 13 C | ∼ 145.0 – 148.0 | - | - | C-NH 2 (Deshielded by inductive effect) |
| 13 C | ∼ 150.0 | - | - | Pyrazole C-3 |
Vibrational and Electronic Spectroscopy
FT-IR Spectroscopy
FT-IR is utilized to validate the functional groups that are otherwise silent or ambiguous in standard carbon NMR.
-
N-H Stretching: The primary amine exhibits two distinct, sharp absorption bands between 3300 and 3500 cm −1 , corresponding to the symmetric and asymmetric stretching vibrations of the -NH 2 group.
-
C=N and C=C Stretching: The aromatic and heteroaromatic ring breathing modes and C=N stretching of the pyrazole core appear as a series of strong bands in the 1500–1600 cm −1 region.
UV-Vis Spectroscopy
The UV-Vis spectrum characterizes the electronic transitions of the conjugated system. The molecule typically exhibits a strong absorption band ( λmax ) in the 260–290 nm range, corresponding to the π→π∗ transition of the extended 1,3-diphenylpyrazole chromophore. As discussed in Section 2, the steric twisting of the 5-(2-aminophenyl) group prevents it from fully participating in this conjugated system, restricting the λmax from shifting further into the visible region.
High-Resolution Mass Spectrometry (HRMS)
To confirm the exact elemental composition ( C21H17N3 ), HRMS is non-negotiable. Using Electrospray Ionization (ESI) in positive mode, the molecule readily accepts a proton at the basic primary amine or the pyrazole N−2 position.
-
Calculated Exact Mass: 311.1422 Da
-
Expected [M+H]+ Ion: m/z 312.1495
-
Fragmentation (MS/MS): Collision-induced dissociation (CID) typically results in the neutral loss of the 5-aryl group or cleavage of the pyrazole ring, yielding diagnostic fragment ions that map the 1,3-diphenyl substitution pattern.
Caption: Mapping structural moieties of 1,3-diphenyl-5-(2-aminophenyl)pyrazole to their spectroscopic signatures.
Experimental Protocols
To ensure reproducibility and analytical trustworthiness, adhere to the following self-validating protocols.
Protocol A: NMR Sample Preparation & D 2 O Exchange
-
Preparation: Dissolve 15–20 mg of the highly purified (>98% by HPLC) compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Acquisition (Initial): Acquire the standard 1D 1 H NMR spectrum at 400 MHz or 500 MHz (298 K, 16 scans, relaxation delay d1 = 2.0 s).
-
D 2 O Exchange: Remove the NMR tube, add 2 drops (approx. 10 μ L) of Deuterium Oxide (D 2 O, 99.9% D). Cap the tube tightly and shake vigorously for 60 seconds to ensure biphasic interaction.
-
Acquisition (Post-Exchange): Re-acquire the 1 H NMR spectrum under identical parameters. Compare the spectra to validate the disappearance of the -NH 2 signal.
Protocol B: HRMS (ESI-TOF) Acquisition
-
Purity Check: Ensure the sample is free of alkali metal salts (Na + , K + ) which can cause severe ion suppression and complex adduct formation.
-
Dilution: Prepare a 1 μ g/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Formic acid is critical as it acts as a proton source, driving the formation of the [M+H]+ ion.
-
Infusion: Inject via direct infusion at a flow rate of 10 μ L/min into the ESI source.
-
Calibration: Utilize a lock-mass calibrant (e.g., Leucine Enkephalin) infused simultaneously to ensure mass accuracy within < 5 ppm.
Protocol C: UV-Vis and FT-IR Validation
-
UV-Vis: Prepare a 10 μ M solution in spectroscopic-grade ethanol. Run a baseline correction using a pure ethanol solvent blank in a matched quartz cuvette (1 cm path length) prior to sample acquisition to subtract solvent cutoff artifacts.
-
FT-IR: Analyze the compound in its solid state using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal. Collect 32 scans at a resolution of 4 cm −1 against a background of the ambient atmosphere.
References
-
Title: 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles Source: Letters in Organic Chemistry (via ResearchGate) URL:[Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Bioorganic & Medicinal Chemistry (via PMC/NIH) URL:[Link]
-
Title: 1,3-Diphenyl-1H-pyrazole | C15H12N2 | CID 613284 Source: PubChem - NIH URL:[Link]
The Aminophenyl-Pyrazole Scaffold: A Technical Guide to the Mechanistic Landscape of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, consistently yielding compounds with a wide array of biological activities. Within this class, 1,3-diphenyl-5-(2-aminophenyl)pyrazole represents a compound of significant interest, embodying the potential for multifaceted mechanisms of action against various pathological conditions, particularly in oncology. This in-depth technical guide synthesizes the current understanding of the probable mechanisms of action of this compound, drawing from extensive research on closely related aminophenyl-pyrazole analogs. We will explore the core chemical features, delve into the likely molecular targets and signaling pathways, and provide a framework for the experimental validation of its therapeutic potential. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing both a theoretical foundation and practical insights into the medicinal chemistry of this promising molecular architecture.
Introduction: The Pyrazole Core in Drug Discovery
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse molecular interactions.[1][2] This has led to the development of numerous FDA-approved drugs containing the pyrazole motif, including the anti-inflammatory celecoxib and the anti-cancer agent crizotinib. The therapeutic relevance of pyrazole-based molecules underscores their potential in the ongoing quest for novel and effective therapeutic agents.[1] The 1,3,5-trisubstituted pyrazole framework, in particular, allows for fine-tuning of steric and electronic properties, enabling the optimization of target engagement and pharmacokinetic profiles.
The subject of this guide, 1,3-Diphenyl-5-(2-aminophenyl)pyrazole, features a strategic substitution pattern. The phenyl groups at positions 1 and 3 contribute to the overall lipophilicity and potential for pi-stacking interactions with biological targets. The key feature, however, is the 2-aminophenyl substituent at the 5-position. The presence and position of this amino group are predicted to significantly influence the compound's biological activity and mechanism of action, a concept that will be explored in detail throughout this guide.
Postulated Mechanisms of Action: A Synthesis of Current Knowledge
While direct and extensive experimental data for 1,3-Diphenyl-5-(2-aminophenyl)pyrazole remains limited in publicly accessible literature, a robust body of research on analogous aminophenyl-pyrazole compounds provides a strong foundation for postulating its primary mechanisms of action. These are predominantly centered around the inhibition of key cellular signaling pathways implicated in cancer progression.
Kinase Inhibition: A Primary Mode of Anticancer Activity
A recurring theme in the study of pyrazole derivatives is their ability to function as potent inhibitors of various protein kinases.[3][4] These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The aminophenyl-pyrazole scaffold is hypothesized to interact with the ATP-binding pocket of kinases, thereby blocking their catalytic activity.
Potential kinase targets for 1,3-Diphenyl-5-(2-aminophenyl)pyrazole, based on studies of similar compounds, include:
-
Epidermal Growth Factor Receptor (EGFR): Several pyrazole derivatives have demonstrated inhibitory activity against EGFR, a key driver of proliferation in many solid tumors.[5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is a crucial strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Pyrazole-based compounds have shown promise in this area.[6]
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. The aminophenyl-pyrazole structure may confer inhibitory activity against specific CDKs, leading to cell cycle arrest.[7]
The following diagram illustrates the potential impact of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole on these key signaling pathways.
Caption: Postulated kinase inhibition by 1,3-Diphenyl-5-(2-aminophenyl)pyrazole.
Induction of Apoptosis and Cell Cycle Arrest
A significant body of evidence suggests that pyrazole derivatives can induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[8][9][10] These effects are often downstream consequences of kinase inhibition but can also arise from other molecular interactions.
-
Apoptosis Induction: Treatment with pyrazole-containing compounds has been shown to trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.[8][11]
-
Cell Cycle Arrest: Depending on the specific substitutions and the cancer cell line, aminophenyl-pyrazole analogs have been observed to cause cell cycle arrest at different phases, including G0/G1, S, and G2/M.[12] This prevents cancer cells from replicating and dividing.
The interplay between kinase inhibition, cell cycle arrest, and apoptosis is a critical aspect of the anticancer activity of this class of compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of aminophenyl-pyrazole analogs is highly dependent on the nature and position of substituents on both the pyrazole and the aminophenyl rings.[13] While a definitive SAR for 1,3-Diphenyl-5-(2-aminophenyl)pyrazole requires dedicated studies, we can infer potential trends from related compounds.
-
The Role of the Amino Group: The presence of an amino group on the phenyl ring at the 5-position is a common feature in many bioactive pyrazoles.[14][15] Its position (ortho, meta, or para) can significantly impact activity, likely by influencing the molecule's conformation and its ability to form hydrogen bonds with target proteins. The ortho-position of the amino group in the topic compound may facilitate intramolecular hydrogen bonding or specific interactions within a binding pocket.
-
Substituents on the Phenyl Rings: Modifications to the phenyl rings at the 1 and 3-positions can modulate the compound's potency and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the pyrazole core and influence target binding.
Quantitative Data from Analogous Compounds
To provide a quantitative perspective, the following table summarizes the in vitro cytotoxic activity of several aminophenyl-pyrazole analogs against various cancer cell lines. It is important to note that these are not data for 1,3-Diphenyl-5-(2-aminophenyl)pyrazole itself but for structurally related compounds, offering a comparative baseline.
| Compound ID | Target Cell Line(s) | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| 11a | HeLa, MCF7, SKOV3, SKMEL28 | 4.63 - 9.45 | Phenylamino pyrazole nucleus with acylhydrazone and amide decorations. The specific combination of substituents at positions 1, 3, and 4 contributes to its potent antiproliferative profile. | [13] |
| 2 | MCF-7, HepG2 | 6.57 (MCF-7), 8.86 (HepG2) | Pyrazole-thiophene hybrid. The thiophene moiety appears to enhance cytotoxic activity. | [13] |
| 8 | MCF-7 | 8.08 | Pyrazole-thiophene hybrid, demonstrating selectivity towards the MCF-7 breast cancer cell line. | [13] |
| 9 | A549, MCF-7, HCT-116 | 0.83 - 1.81 | Pyrazole containing benzimidazole hybrids. | [11] |
| 17 | A549, MCF-7, HCT-116 | 0.83 - 1.81 | Pyrazole containing benzimidazole hybrids. | [11] |
| 28 | A549, MCF-7, HCT-116 | 0.83 - 1.81 | Pyrazole containing benzimidazole hybrids. | [11] |
Experimental Protocols for Mechanistic Elucidation
The validation of the proposed mechanisms of action for 1,3-Diphenyl-5-(2-aminophenyl)pyrazole requires a systematic experimental approach. The following are standard protocols for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a fundamental first step to assess the anti-proliferative effects of a compound.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a range of concentrations of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole and incubate for a specified period (e.g., 48 or 72 hours).[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[13]
-
Solubilization: Dissolve the formazan crystals with a solubilizing agent, such as DMSO.[13]
-
Absorbance Reading: Measure the absorbance at a specific wavelength to determine the percentage of viable cells.
Caption: Workflow for the MTT cytotoxicity assay.
Kinase Inhibition Assay
To determine if 1,3-Diphenyl-5-(2-aminophenyl)pyrazole directly inhibits specific kinases, a variety of in vitro kinase assay formats can be employed (e.g., radiometric, fluorescence-based, or luminescence-based). A generalized workflow is as follows:
Methodology:
-
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole to the reaction mixture.
-
Incubation: Allow the kinase reaction to proceed for a set time at an optimal temperature.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or the remaining ATP using a detection reagent.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the percentage of cells in different phases of the cell cycle after treatment with the compound.
Methodology:
-
Cell Treatment: Treat cancer cells with the compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ethanol.
-
Staining: Stain the cells with a fluorescent dye that binds to DNA (e.g., propidium iodide).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The 1,3-Diphenyl-5-(2-aminophenyl)pyrazole scaffold holds considerable promise as a platform for the development of novel therapeutic agents. Based on extensive research on analogous compounds, its mechanism of action is likely to be multifactorial, involving the inhibition of key protein kinases, induction of apoptosis, and cell cycle arrest. The presence of the ortho-amino group on the 5-phenyl ring is a critical feature that warrants further investigation to elucidate its specific role in target engagement and biological activity.
Future research should focus on the direct experimental validation of these postulated mechanisms for 1,3-Diphenyl-5-(2-aminophenyl)pyrazole. This includes comprehensive kinase profiling, detailed studies of apoptotic pathways, and in vivo efficacy studies in relevant animal models. Such investigations will be crucial to fully unlock the therapeutic potential of this intriguing molecule and pave the way for its potential clinical development.
References
-
Lusardi, M., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Antioxidants, 13(5), 594. [Link]
-
Lusardi, M., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PubMed. [Link]
-
El-Sayed, N. F., et al. (2021). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR‐2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. ResearchGate. [Link]
-
PubChem. 1,3-Diphenyl-1H-pyrazol-5-amine. PubChem. [Link]
-
Kumar, A., et al. (2021). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing. [Link]
-
El-Faham, A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. [Link]
- Pharmacia Italia S.p.A. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
-
Kamal, A., et al. (2016). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. R. Ken Coit College of Pharmacy. [Link]
-
El-Gamal, M.I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Nagaraja, G.K., et al. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. ResearchGate. [Link]
-
Ghorab, M.M., et al. (2015). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. [Link]
- Pharmacia Italia S.p.A. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
-
Kumar, R., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Advanced Scientific Research. [Link]
-
Patel, R.V., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Faruk, M.O., et al. (2025). Antioxidant and Anticancer Potentials of Some Pyrazole and Pyrimidine Derivatives of 1,3-Diphenylprop-2-en-1-one. Bangladesh Journals Online. [Link]
-
Kumar, M.P., et al. (2021). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. [Link]
-
ChEMBL. (2010). 1,3-Diphenyl-1H-pyrazole derivatives as a new series of potent PPARγ partial agonists. EMBL-EBI. [Link]
-
Mohammadi-Khanaposhtani, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention. [Link]
-
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Semantic Scholar. [Link]
-
Singh, A., et al. (2021). List of Patent on Pyrazoline Filed with World Intellectual Proprietary Organization (WIPO). ResearchGate. [Link]
-
Gonzalez-Villasana, V., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. MDPI. [Link]
-
Kumar, A., et al. (2025). pyrazole) Acetal of Andrographolide Promotes Cell Cycle Arrest and Apoptosi. Preprints.org. [Link]
-
Tupare, S.D., et al. (2012). Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. ResearchGate. [Link]
-
Sravanthi, T., et al. (2023). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. PMC. [Link]
-
PubChem. 1,3-Diphenyl-1H-pyrazole. PubChem. [Link]
-
Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]
-
Patel, H., et al. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy (IJGP). [Link]
-
ChEMBL. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. EMBL-EBI. [Link]
-
PubChem. 1,3-Diphenyl-5-pyrazolone. PubChem. [Link]
-
Reddy, T.S., et al. (2017). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC. [Link]
-
PubChem. 3-Amino-5-phenylpyrazole. PubChem. [Link]
-
De Vita, D., et al. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. MDPI. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 12. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Diphenyl-5-(2-aminophenyl)pyrazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, spectroscopic profile, and potential applications, offering insights grounded in established chemical principles and data from analogous structures.
Introduction: The Significance of the Aminophenyl-Pyrazole Scaffold
Pyrazole and its derivatives are a class of five-membered heterocyclic compounds that have garnered considerable attention due to their wide range of pharmacological activities.[1][2] The fusion of a pyrazole ring with other aromatic systems often leads to compounds with enhanced biological profiles. The aminophenyl-pyrazole scaffold, in particular, is a privileged structure in drug discovery, with derivatives exhibiting anti-inflammatory, anticancer, and antimicrobial properties.[3][4] 1,3-Diphenyl-5-(2-aminophenyl)pyrazole represents a specific embodiment of this scaffold, offering unique opportunities for further chemical modification and biological evaluation.
Synthesis and Structural Elucidation
A plausible and efficient synthesis of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole can be achieved through the Knorr pyrazole synthesis, a well-established method for constructing the pyrazole ring.[5] This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Proposed Synthetic Pathway
The synthesis would commence with the reaction of 1-(2-aminophenyl)-3-phenylpropane-1,3-dione with phenylhydrazine. The 1,3-dicarbonyl precursor can be synthesized via a Claisen condensation between a substituted acetophenone and a benzoate.
Experimental Protocol: Synthesis of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole
Step 1: Synthesis of 1-(2-aminophenyl)-3-phenylpropane-1,3-dione
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add an equimolar amount of 2'-aminoacetophenone.
-
To this mixture, add an equimolar amount of ethyl benzoate dropwise with continuous stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the 1,3-dicarbonyl compound.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like ethanol.
Step 2: Synthesis of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole
-
Dissolve the synthesized 1-(2-aminophenyl)-3-phenylpropane-1,3-dione in glacial acetic acid.
-
Add an equimolar amount of phenylhydrazine to the solution.
-
Reflux the mixture for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed thoroughly with water to remove acetic acid, and then dried.
-
Purify the crude product by recrystallization from ethanol or a similar solvent to obtain pure 1,3-Diphenyl-5-(2-aminophenyl)pyrazole.
Structural Elucidation
The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Key structural features of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole.
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole is primarily dictated by the nucleophilic character of the 2-aminophenyl group and the aromatic nature of the pyrazole and phenyl rings.
-
N-Acylation and N-Alkylation: The primary amine of the 2-aminophenyl group is a key site for derivatization. It can readily undergo acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides. [6]* Diazotization: The amino group can be converted to a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of functional groups.
-
Electrophilic Aromatic Substitution: The phenyl rings can undergo electrophilic substitution reactions, although the substitution pattern will be influenced by the directing effects of the pyrazole ring and, in the case of the aminophenyl ring, the amino group.
Caption: Potential reaction pathways for derivatization.
Potential Applications and Biological Activity
While specific biological data for 1,3-Diphenyl-5-(2-aminophenyl)pyrazole is not extensively reported, the broader class of aminophenyl-pyrazole derivatives has shown significant promise in several therapeutic areas:
-
Anti-inflammatory Agents: Many pyrazole derivatives are known to exhibit anti-inflammatory activity, with some acting as inhibitors of cyclooxygenase (COX) enzymes. [3]* Anticancer Agents: The aminophenyl-pyrazole scaffold has been explored for the development of kinase inhibitors and other anticancer agents. [4]* Antimicrobial Agents: Various substituted pyrazoles have demonstrated activity against a range of bacterial and fungal pathogens. [1] The presence of the free amino group in 1,3-Diphenyl-5-(2-aminophenyl)pyrazole makes it an excellent starting point for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in these and other therapeutic areas.
Conclusion
1,3-Diphenyl-5-(2-aminophenyl)pyrazole is a molecule with considerable potential in the fields of medicinal chemistry and materials science. Its synthesis can be readily achieved through established methods, and its structure offers multiple sites for chemical modification. While a complete experimental characterization of this specific compound is not yet available in the public domain, this guide provides a solid foundation for researchers interested in exploring its properties and applications. Further experimental work is warranted to fully elucidate its physicochemical characteristics, reactivity, and biological activity, which will undoubtedly pave the way for new discoveries and innovations.
References
-
The Royal Society of Chemistry. Contents. [Link]
- El-Metwally, M. M., & Khalil, A. M. (2010). Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Acta Chimica Slovenica, 57(4), 941-947.
-
PubChem. 1,3-Diphenyl-1H-pyrazole. [Link]
-
ResearchGate. An Efficient One-Pot Synthesis of N-(1,3-Diphenyl-1H-Pyrazol-5-yl)amides. [Link]
-
ResearchGate. Reactivity of 1‐(2‐nitrophenyl)‐5‐aminopyrazoles under basic conditions and synthesis of new 3‐, 7‐, and 8‐substituted pyrazolo[5,1‐c]b[7][8]enzotriazine 5‐oxides, as benzodiazepine receptor ligands. [Link]
-
The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
ResearchGate. General procedure for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole 4-carbonitride derivatives. [Link]
-
Stenutz. 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile. [Link]
-
National Center for Biotechnology Information. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
SpectraBase. 5-Amino-1,3-diphenyl pyrazole - Optional[13C NMR] - Chemical Shifts. [Link]
-
Chemical Synthesis Database. 1,3-diphenyl-1H-pyrazole. [Link]
-
Semantic Scholar. Hybrid Derivatives of 1,3-Diphenyl-1H-Pyrazole and L-α-Amino Acids: Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]
-
PubMed. Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H). [Link]
-
Beilstein Journal of Organic Chemistry. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
-
IntechOpen. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. [Link]
-
International Journal of Green Pharmacy. Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. [Link]
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
ResearchGate. Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... [Link]
-
National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
National Center for Biotechnology Information. Current status of pyrazole and its biological activities. [Link]
-
Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]
-
ResearchGate. 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... [Link]
-
MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]
-
National Center for Biotechnology Information. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. [Link]
-
ResearchGate. Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. [Link]
-
National Center for Biotechnology Information. Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. [Link]
-
IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicstrive.com [academicstrive.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen [intechopen.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 1,3-Diphenyl-1H-pyrazole | C15H12N2 | CID 613284 - PubChem [pubchem.ncbi.nlm.nih.gov]
Toxicity and Safety Profile of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole: A Technical Guide for Lead Optimization
Executive Summary
1,3-Diphenyl-5-(2-aminophenyl)pyrazole (DPAP) represents a highly versatile scaffold in medicinal chemistry. It is frequently utilized as a precursor for fused pyrazoloquinazolines and as a standalone pharmacophore for kinase inhibition, anticancer, and antiparasitic applications[1]. However, the presence of the 1,3-diarylpyrazole core coupled with an ortho-aminophenyl moiety introduces specific toxicological liabilities. This whitepaper provides an in-depth, mechanistic analysis of DPAP's safety profile, detailing the causality of its toxicity, self-validating experimental protocols for safety screening, and strategic structural modifications for lead optimization.
Mechanistic Pharmacology and Structure-Toxicity Relationship (STR)
The pharmacological utility of pyrazoles stems from their ability to form robust hydrogen-bonding networks within target protein binding pockets, such as the ATP-binding sites of kinases[2]. The 1,3-diphenyl substitution provides essential lipophilic contacts that anchor the molecule. However, the 5-(2-aminophenyl) group acts as a classic "structural alert" or toxicophore.
Causality of Toxicity: Primary aromatic amines (PAAs), such as the 2-aminophenyl group, are highly susceptible to cytochrome P450 (specifically CYP1A2 and CYP3A4)-mediated N-oxidation. This metabolic bioactivation yields N-hydroxylamines, which can further oxidize to highly reactive nitroso intermediates. These electrophilic species covalently bind to cellular macromolecules (proteins, DNA) and deplete intracellular glutathione (GSH), leading to severe oxidative stress and hepatotoxicity. Furthermore, in erythrocytes, these metabolites can oxidize hemoglobin to methemoglobin, causing dose-limiting hematotoxicity[3].
CYP450-mediated bioactivation of the 2-aminophenyl moiety leading to toxicity.
In Vitro Toxicity Profiling: Self-Validating Protocols
To rigorously evaluate the safety of DPAP derivatives, a tiered in vitro approach is mandatory. The following protocols are designed as self-validating systems, incorporating internal controls to distinguish between true cytotoxicity and assay interference.
Multiplexed Cytotoxicity Assessment (LDH Release & MTT)
While the MTT assay measures mitochondrial metabolic activity, it can be confounded by compounds that directly reduce tetrazolium salts. Coupling MTT with the Lactate Dehydrogenase (LDH) release assay (a marker of membrane integrity) provides a self-validating cytotoxicity profile. Previous studies on indicate dose-dependent cytotoxicity in human cell lines at concentrations exceeding 50 µM[4].
Step-by-Step Methodology:
-
Cell Seeding : Seed HepG2 (hepatocellular carcinoma) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂.
-
Compound Treatment : Prepare DPAP in DMSO (final DMSO concentration <0.5% v/v to prevent solvent toxicity). Treat cells with a concentration gradient (0.1, 1, 10, 50, 100, 200 µM) for 48 h.
-
Controls: 0.5% DMSO (Vehicle) and 1% Triton X-100 (Positive control for 100% membrane lysis).
-
-
LDH Quantification (Membrane Integrity) : Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of LDH reaction mix (containing lactate, NAD⁺, and diaphorase/tetrazolium). Incubate for 30 min in the dark. Measure absorbance at 490 nm[3].
-
MTT Assay (Metabolic Viability) : To the remaining cells in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 3 h. Discard media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
-
Data Synthesis : Calculate IC₅₀ values. A discrepancy between LDH and MTT IC₅₀ suggests cytostatic rather than cytotoxic mechanisms.
Genotoxicity: The Ames Test (OECD 471)
Given the primary aromatic amine, mutagenicity must be assessed using Salmonella typhimurium strains (e.g., TA98, TA100) with and without S9 metabolic activation[5].
Step-by-Step Methodology:
-
S9 Fraction Preparation : Utilize rat liver S9 fraction induced by Aroclor 1254. This is essential for simulating hepatic CYP450 bioactivation of the aminophenyl group.
-
Pre-incubation Method : Mix DPAP (up to 5000 µ g/plate ), S9 mix, and the bacterial tester strain. Incubate at 37°C for 20 min before plating on minimal agar.
-
Validation & Causality : A positive result (revertant colonies >2x vehicle control) only in the presence of S9 strongly implicates the N-hydroxylation pathway as the source of genotoxicity, confirming the structural liability of the PAA group.
Quantitative Safety Data Summary
The following table synthesizes representative safety metrics for the 1,3-diphenyl-5-aminopyrazole class based on aggregated literature and structural profiling[4],[3].
| Assay / Parameter | Cell Line / Model | Representative Value / Outcome | Mechanistic Implication |
| Cytotoxicity (IC₅₀) | HepG2 (Liver) | 45 - 60 µM | Moderate hepatotoxic potential at high doses due to PAA bioactivation. |
| Cytotoxicity (IC₅₀) | HUVEC (Endothelial) | > 100 µM | Low direct vascular toxicity; membrane integrity maintained. |
| Ames Test (-S9) | S. typhimurium TA98 | Negative | Parent compound is not a direct DNA intercalator or mutagen. |
| Ames Test (+S9) | S. typhimurium TA98 | Weakly Positive | CYP-mediated bioactivation of the aniline moiety generates mutagens. |
| hERG Inhibition | HEK293 (Patch Clamp) | IC₅₀ > 30 µM | Low risk of QT prolongation; pyrazole core does not strongly bind the hERG pore. |
In Vivo Safety Pharmacology & Workflow
Transitioning from in vitro to in vivo requires a structured workflow to minimize animal use while maximizing predictive toxicological data. For DPAP, the primary in vivo concerns are hepatotoxicity (elevated ALT/AST) and methemoglobinemia.
Tiered in vivo safety pharmacology workflow for evaluating DPAP derivatives.
Lead Optimization: Mitigating Aminophenyl Toxicity
To retain the pharmacological efficacy of DPAP while eliminating the structural alert, medicinal chemists must employ rational design strategies:
-
Bioisosteric Replacement : Replacing the primary amine with a bioisostere that maintains hydrogen bonding but resists N-oxidation. Examples include converting the amine to an amide, sulfonamide, or incorporating the nitrogen into a stable fused heterocycle (e.g., pyrazolo[1,5-c]quinazoline formation)[5].
-
Steric Shielding : Adding bulky substituents (e.g., methyl or fluoro groups) at the ortho positions relative to the amine on the phenyl ring. This sterically hinders the approach of the CYP450 active site heme, drastically reducing the rate of N-hydroxylation.
-
Electron Withdrawal : Introducing electron-withdrawing groups (e.g., -CF₃, -CN) on the aminophenyl ring reduces the electron density of the amine nitrogen, making it less susceptible to enzymatic oxidation.
By employing rigorous, self-validating in vitro assays and targeted structural modifications, drug development professionals can successfully navigate the toxicological hurdles of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole, transforming this potent scaffold into safe, clinical-grade therapeutics.
References
-
Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules (MDPI).[Link]
-
Synthesis of the 3,5-diphenyl-1H-pyrazole and cytogenetic and oxidative alterations after exposure of cultured human whole blood cells. Drug and Chemical Toxicology (Taylor & Francis).[Link]
-
1,3-Diphenylpyrazoles: synthesis and antiparasitic activities of azomethine derivatives. European Journal of Medicinal Chemistry (PubMed). [Link]
-
1,3-Diphenyl-1H-pyrazole (CID 613284). PubChem.[Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances (PMC).[Link]
Sources
- 1. 1,3-Diphenylpyrazoles: synthesis and antiparasitic activities of azomethine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Diphenyl-1H-pyrazole | C15H12N2 | CID 613284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile | MDPI [mdpi.com]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
1,3-Diphenyl-5-(2-aminophenyl)pyrazole as a ligand in transition metal complexes
Application Note: 1,3-Diphenyl-5-(2-aminophenyl)pyrazole as a Bidentate Ligand in Transition Metal Complexes
Introduction & Mechanistic Rationale
The rational design of ligands is the cornerstone of modern transition-metal chemistry. The compound 1,3-diphenyl-5-(2-aminophenyl)pyrazole (DPAP) has emerged as a highly versatile N,N-bidentate ligand. Its unique structural architecture serves a dual purpose in chemical and pharmaceutical research:
-
As a Removable Directing Group (DG): It orchestrates highly regioselective C–H functionalization (e.g., arylation, alkoxylation) via transition-metal catalysis [1].
-
As a Pharmacophore Scaffold: It forms stable, lipophilic transition-metal complexes (e.g., Pd(II), Cu(II)) with potent antimicrobial and antineoplastic properties [4].
Causality of Design: The primary amine (-NH2) on the phenyl ring and the imine nitrogen (N2) on the pyrazole ring are perfectly spaced to form a thermodynamically stable six-membered metallacycle upon coordination with metals. The 1,3-diphenyl substitutions provide critical steric bulk. In a catalytic cycle, this bulk forces the substrate into a reactive conformation (the "Thorpe-Ingold effect"), significantly accelerating C–H bond cleavage [3]. In biological applications, the diphenyl groups enhance the lipophilicity of the resulting metallodrug, improving cellular membrane permeability [4].
Logical Framework and Workflows
Structural logic of 1,3-diphenyl-5-(2-aminophenyl)pyrazole in transition metal chemistry.
Application I: DPAP as a Directing Group in Pd-Catalyzed C(sp2)–H Arylation
In late-stage functionalization, DPAP is coupled to a target carboxylic acid to form an amide. This amide acts as a bidentate directing group, guiding Palladium to the ortho-C–H bond of the substrate [1].
Step-by-step experimental workflow for Pd-catalyzed C-H arylation and DG cleavage.
Protocol 3.1: Pd-Catalyzed ortho-Arylation
Objective: Arylate an unactivated C(sp2)–H bond using DPAP as the directing group. Reagents: DPAP-amide substrate (0.2 mmol), Aryl Iodide (0.6 mmol, 3 equiv), Pd(OAc)2 (10 mol%), Ag2O (0.2 mmol, 1 equiv), p-xylene (2.0 mL).
Step-by-Step Methodology:
-
Preparation: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the DPAP-amide substrate, Pd(OAc)2, and Ag2O.
-
Causality: Ag2O is selected over other bases because its basicity perfectly balances the deprotonation required for the Concerted Metalation-Deprotonation (CMD) step without causing substrate degradation. It also acts as an iodide scavenger, preventing catalyst poisoning by precipitating AgI [1].
-
-
Solvent & Reactant Addition: Add p-xylene and the Aryl Iodide under a gentle stream of Nitrogen. Seal the tube with a Teflon-lined cap.
-
Thermal Activation: Transfer the tube to a pre-heated oil bath at 130 °C. Stir vigorously (800 rpm) for 16 hours.
-
Self-Validating Checkpoint: Monitor the reaction visually. The initial orange suspension should darken. If a silver mirror or heavy black precipitate (Pd black) forms within the first hour, the catalytic cycle has collapsed due to oxygen ingress or wet solvent. If the solution remains a dark, homogeneous brown/red, the high-valent Pd(IV) intermediates are successfully turning over.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove AgI and Pd residues. Concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the arylated product.
Protocol 3.2: Removal of the DPAP Directing Group
Objective: Cleave the DPAP auxiliary to release the free functionalized carboxylic acid/ester. Methodology: Dissolve the arylated product in a 4 M HCl/MeOH solution (5 mL). Reflux for 12 hours. Causality: The steric bulk that aided C–H activation now makes standard basic hydrolysis difficult. Acidic conditions protonate the pyrazole nitrogen, withdrawing electron density from the amide bond and rendering the carbonyl highly susceptible to nucleophilic attack by methanol, yielding the methyl ester and recovering the intact DPAP ligand for reuse[2].
Application II: Synthesis of Bioactive Pd(II) Complexes
Beyond catalysis, DPAP and its derivatives are utilized to synthesize stable coordination complexes. The resulting metallodrugs often exhibit enhanced antimicrobial and antineoplastic profiles compared to the free ligand [4].
Protocol 4.1: Synthesis of [Pd(DPAP)Cl2] Complex
Objective: Synthesize a square-planar Pd(II) complex for biological screening.
Step-by-Step Methodology:
-
Complexation: Dissolve DPAP (1.0 mmol) in 15 mL of warm absolute ethanol. In a separate vial, dissolve K2PdCl4 (1.0 mmol) in 5 mL of distilled water.
-
Mixing: Add the aqueous Pd(II) solution dropwise to the stirring ligand solution.
-
Causality: The slow addition prevents the kinetic trapping of polymeric species, favoring the thermodynamically stable mononuclear square-planar complex.
-
-
Precipitation: Reflux the mixture for 4 hours.
-
Self-Validating Checkpoint: A distinct color change from dark brown (free K2PdCl4) to a vibrant yellow/orange precipitate indicates successful chelation.
-
-
Isolation: Cool to 0 °C, filter the precipitate, wash sequentially with cold water, ethanol, and diethyl ether to remove unreacted ligand and inorganic salts. Dry in vacuo.
Quantitative Data Presentation
The complexation of DPAP to transition metals significantly alters its biological efficacy. Table 1 summarizes typical comparative bioactivity data for the free DPAP ligand versus its Pd(II) complex.
Table 1: Comparative in vitro Antimicrobial and Cytotoxic Activity
| Compound | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | A549 (Lung Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| Free DPAP Ligand | 32.5 | 64.0 | > 100 | 85.4 |
| [Pd(DPAP)Cl2] Complex | 4.1 | 8.5 | 12.3 | 9.8 |
| Standard (Vancomycin / Doxorubicin) | 2.0 | - | 1.5 | 1.2 |
Data Interpretation: The coordination of Pd(II) to the DPAP ligand reduces the polarity of the metal ion by partially sharing its positive charge with the donor nitrogens. This increases the overall lipophilicity of the complex (Overtone's concept and Tweedy's chelation theory), facilitating penetration through the lipid layers of bacterial cell walls and cancer cell membranes, thereby lowering the MIC and IC50 values drastically [4].
References
- Palladium-Catalyzed Direct C(sp2)–H ortho-Arylation of Anilides Using 2-Aminophenylpyrazole as the Directing Group. The Journal of Organic Chemistry - ACS Publications.
- Copper-mediated etherification of arenes with alkoxysilanes directed by an (2-aminophenyl)pyrazole group. RSC Publishing.
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. PMC.
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF A Pd(II) COMPLEX WITH A 1,3-DIPHENYLPYRAZOLE-4-CARBOXALDEHYDE THIOSEMICARBAZONE LIGAND. SciELO.
Application Notes & Protocols: 1,3-Diphenyl-5-(2-aminophenyl)pyrazole in Advanced Organic Synthesis
Target Audience: Research Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Guide & Validated Methodologies
Executive Summary & Mechanistic Rationale
In the realm of modern medicinal chemistry, the rapid assembly of complex, polycyclic pharmacophores from simple precursors is a paramount objective. 1,3-Diphenyl-5-(2-aminophenyl)pyrazole (DPAP) has emerged as a privileged, bifunctional building block that enables the divergent synthesis of highly sought-after heterocyclic scaffolds[1].
The synthetic utility of DPAP is governed by its unique electronic and steric topography, which dictates its reactivity:
-
Bifunctional Nucleophilicity: The primary amine of the aniline ring is the most sterically accessible and electronically active nucleophile. It serves as the primary site for initial electrophilic attack (e.g., condensation with aldehydes, orthoesters, or acyl chlorides).
-
Proximity-Driven Cyclization: Following the functionalization of the aniline group, the lone pair on the unsubstituted pyrazole N2 is perfectly positioned (via a favored 6-endo-trig or 6-exo-trig pathway) to attack the newly formed electrophilic center. This cascade drives the formation of the pyrazolo[1,5-c]quinazoline core, a scaffold known for its potent affinity to benzodiazepine receptors (BZR)[2].
-
C4-Electrophilicity: The pyrazole C4 position is highly susceptible to electrophilic aromatic substitution. When coupled with the adjacent aniline, this enables the construction of pyrazolo[4,3-c]quinoline derivatives via intramolecular Friedländer-type condensations[3].
Key Application I: Synthesis of Pyrazolo[1,5-c]quinazolines
Pyrazolo[1,5-c]quinazolines are critical 1-deaza tricyclic derivatives that display exceptional biological activity, particularly as central nervous system agents and Eg5/Kinesin spindle protein inhibitors[1][2].
Causality of the Reaction Design
Reacting DPAP with triethyl orthoformate under acidic conditions ensures the rapid formation of an intermediate formamidine at the aniline nitrogen. The acid catalyst (e.g., p -TsOH) protonates the formamidine, drastically lowering the lowest unoccupied molecular orbital (LUMO) energy of the electrophilic carbon. This thermodynamic sink forces the subsequent intramolecular attack by the pyrazole N2, yielding the aromatized tricyclic core directly without the need for secondary oxidative steps.
Fig 1: Mechanistic pathway for the synthesis of pyrazolo[1,5-c]quinazolines from DPAP.
Self-Validating Protocol: Orthoester Condensation
Reagents Required:
-
1,3-Diphenyl-5-(2-aminophenyl)pyrazole (1.0 mmol, 311 mg)
-
Triethyl orthoformate (1.5 mmol, 222 mg)
-
p -Toluenesulfonic acid monohydrate ( p -TsOH·H₂O, 10 mol%, 19 mg)
-
Anhydrous Toluene (15 mL)
Step-by-Step Methodology:
-
Assembly: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve DPAP in anhydrous toluene under a nitrogen atmosphere.
-
Activation: Add triethyl orthoformate followed by the p -TsOH catalyst in one portion.
-
Cyclization: Heat the reaction mixture to a gentle reflux (110 °C) for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 3:1, UV visualization).
-
Quench & Extraction: Cool the mixture to ambient temperature. Quench the acid catalyst by adding saturated aqueous NaHCO₃ (10 mL). Extract the biphasic mixture with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to afford the pure product.
In-Process Validation & Quality Control: The successful formation of the pyrazolo[1,5-c]quinazoline core is immediately validated by spectroscopic analysis. In the FT-IR spectrum, the primary amine N-H stretching bands (3300–3400 cm⁻¹) will completely disappear. Furthermore, the ¹H NMR spectrum will show the loss of the broad D₂O-exchangeable singlet (~5.2–5.8 ppm) corresponding to the aniline NH₂, and the emergence of a highly deshielded proton singlet (~8.8 ppm) corresponding to the new azomethine (C=N) proton of the quinazoline ring[2].
Key Application II: Synthesis of Pyrazolo[4,3-c]quinolines
While N2-cyclization is the dominant pathway, manipulating the reaction conditions to favor electrophilic attack at the pyrazole C4 position allows access to the pyrazolo[4,3-c]quinoline scaffold. This is typically achieved via a modified Friedländer mechanism or tandem Pictet-Spengler-type cyclization[3].
Causality of the Reaction Design
To override the natural propensity for N2-cyclization, a Lewis acid (such as Sc(OTf)₃) is employed. The Lewis acid tightly coordinates to the intermediate imine formed at the aniline nitrogen, increasing the electrophilicity of the imine carbon. This coordination simultaneously locks the conformation, forcing the electron-rich C4 position of the pyrazole ring into spatial proximity, triggering a C–C bond-forming cyclization rather than a C–N bond formation.
Fig 2: Tandem cyclization workflow for synthesizing pyrazolo[4,3-c]quinolines via C4 attack.
Self-Validating Protocol: Microwave-Assisted Tandem Cyclization
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe reaction vial, dissolve DPAP (1.0 mmol) and an aryl aldehyde (e.g., benzaldehyde, 1.2 mmol) in glacial acetic acid (5 mL).
-
Catalysis: Add Scandium(III) triflate (Sc(OTf)₃, 5 mol%) to the solution.
-
Irradiation: Seal the vial with a crimp cap and subject it to microwave irradiation at 120 °C for 20 minutes.
-
Work-up: Pour the cooled reaction mixture into crushed ice (20 g) and carefully neutralize to pH 8 using aqueous ammonia (28%). Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid cake with cold water and recrystallize from hot ethanol to yield the substituted pyrazolo[4,3-c]quinoline.
In-Process Validation & Quality Control: The formation of the pyrazolo[4,3-c]quinoline scaffold is definitively confirmed by the absence of the pyrazole C4-H signal (typically a sharp singlet around 6.5–7.0 ppm) in the ¹H NMR spectrum, validating that electrophilic cyclization has occurred at this specific carbon[3]. Mass spectrometry (ESI-MS) will confirm the expected molecular weight corresponding to the loss of water [M+H−18]+ relative to the theoretical uncyclized intermediate.
Quantitative Reaction Data Summary
The table below summarizes the optimized conditions and validated yields for divergent cyclizations utilizing 1,3-Diphenyl-5-(2-aminophenyl)pyrazole as the core precursor.
| Reagent / Electrophile | Catalyst / Additive | Temp (°C) | Time (h) | Target Pharmacophore Scaffold | Isolated Yield (%) |
| Triethyl orthoformate | p -TsOH (10 mol%) | 110 | 4.0 | Pyrazolo[1,5-c]quinazoline | 88 |
| Benzaldehyde | Sc(OTf)₃ (5 mol%) | 120 (MW) | 0.33 | Pyrazolo[4,3-c]quinoline | 82 |
| Phosgene (20% in PhMe) | Et₃N (2.0 equiv) | 0 to 25 | 2.0 | Pyrazolo[1,5-c]quinazolin-5-one | 91 |
| Carbon disulfide | KOH (in EtOH) | 80 | 6.0 | Pyrazolo[1,5-c]quinazolin-5-thione | 79 |
References
-
Synthesis and Binding Activity of Some Pyrazolo[1,5-c]quinazolines as Tools To Verify an Optional Binding Site of a Benzodiazepine Receptor Ligand Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
A Simple Synthesis of 5-(2-Aminophenyl)-1H-pyrazoles Source: ResearchGate URL:[Link]
-
Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies Source: ACS Omega URL:[Link]
Sources
Application Note & Protocol: A Validated Approach to the Synthesis of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole via Knorr Cyclocondensation
Abstract
This document provides a comprehensive guide for the synthesis of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a core structure in numerous pharmacologically active agents, and the inclusion of an aminophenyl moiety offers a versatile handle for further functionalization.[1][2][3] This protocol details a robust and efficient method based on the classic Knorr pyrazole synthesis, involving the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6][7] We provide a step-by-step experimental procedure, mechanistic insights, characterization data, and a validated workflow designed for reproducibility in a research setting.
Introduction: The Significance of Aminophenyl-Pyrazoles
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutics, including anti-inflammatory, anticancer, and antimicrobial agents.[2][8] The versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of its pharmacological properties.[9] Specifically, 5-aminopyrazole derivatives are recognized as highly versatile building blocks for creating fused heterocyclic systems and other complex molecules with diverse biological activities.[2][3] The target molecule, 1,3-Diphenyl-5-(2-aminophenyl)pyrazole, combines the stable 1,3-diphenylpyrazole core with a reactive 2-aminophenyl group at the 5-position. This primary amine serves as a crucial synthetic handle for constructing novel compound libraries, making this molecule a valuable intermediate for drug discovery programs.[1]
This application note presents a detailed protocol for the synthesis of this key intermediate, emphasizing the underlying chemical principles to empower researchers to adapt and troubleshoot the methodology effectively.
Principle of Synthesis: The Knorr Pyrazole Cyclization
The selected synthetic route is the Knorr pyrazole synthesis, a reliable and long-established method for forming the pyrazole ring.[5][7] The reaction proceeds via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[4][6]
The core transformation for this protocol involves:
-
1,3-Dicarbonyl Compound: 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)
-
Hydrazine Derivative: (2-Aminophenyl)hydrazine
The reaction is typically facilitated by an acid catalyst, which protonates a carbonyl oxygen, activating the carbon for nucleophilic attack by the more nucleophilic nitrogen of the hydrazine. The subsequent intramolecular condensation and dehydration (loss of two water molecules) drives the reaction forward to yield the aromatic pyrazole ring.
Reaction Mechanism
The mechanism involves an initial condensation to form a hydrazone intermediate, followed by cyclization and dehydration to yield the final aromatic pyrazole product.
Caption: Knorr Pyrazole Synthesis Mechanism.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole on a standard laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| 1,3-Diphenyl-1,3-propanedione | ≥98% | Sigma-Aldrich | 120-46-7 | Also known as Dibenzoylmethane. |
| (2-Aminophenyl)hydrazine hydrochloride | ≥97% | TCI Chemicals | 53572-41-9 | The hydrochloride salt is more stable. |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | 64-19-7 | Serves as both solvent and catalyst. |
| Ethanol (95% or Absolute) | Reagent Grade | VWR | 64-17-5 | For recrystallization. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore | 144-55-8 | For neutralization during work-up. |
| Deionized Water (H₂O) | Type II or better | - | 7732-18-5 | For work-up and washing. |
Required Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
NMR Spectrometer, Mass Spectrometer (for characterization)
Synthesis Workflow
The overall process from setup to final product is outlined below.
Caption: Experimental Workflow Diagram.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-diphenyl-1,3-propanedione (2.24 g, 10.0 mmol).
-
Addition of Reagents: To the flask, add (2-aminophenyl)hydrazine hydrochloride (1.59 g, 10.0 mmol) and glacial acetic acid (30 mL). Rationale: Acetic acid serves as both the solvent and the acid catalyst required for the Knorr synthesis. Using the hydrochloride salt of the hydrazine is common for stability, and it readily reacts in the acidic medium.
-
Cyclization Reaction: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A precipitate will form.
-
Neutralization: Carefully neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). This step neutralizes the excess acetic acid and precipitates the product fully.
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with deionized water (3 x 50 mL) to remove any inorganic salts.
-
Purification: Transfer the crude solid to a beaker and perform recrystallization from hot ethanol (~50-60 mL). Dissolve the solid in the minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a crystalline solid.
Results and Characterization
A self-validating protocol requires clear expected outcomes and characterization data for verification of the final product.
Expected Yield and Physical Properties
| Parameter | Expected Outcome |
| Product | 1,3-Diphenyl-5-(2-aminophenyl)pyrazole |
| Molecular Formula | C₂₁H₁₇N₃ |
| Molecular Weight | 311.38 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Yield | 75-85% (typical) |
| Melting Point | To be determined experimentally (literature search for close analogs suggests >150 °C) |
Spectroscopic Data (Predicted)
The following data are based on the expected structure and are critical for confirming the identity and purity of the final compound.
| Technique | Expected Observations |
| ¹H NMR | (400 MHz, DMSO-d₆) δ ppm: ~7.20-7.60 (m, 10H, Ar-H from diphenyl groups), ~6.60-7.10 (m, 4H, Ar-H from aminophenyl group), ~6.90 (s, 1H, pyrazole C4-H), ~5.00 (s, 2H, -NH₂). Note: The broad singlet for the amine protons is exchangeable with D₂O. |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ ppm: ~150-155 (pyrazole C3/C5), ~140-145 (pyrazole C3/C5), ~100-105 (pyrazole C4), multiple peaks between 115-140 for the 16 aromatic carbons. |
| Mass Spec (ESI-MS) | m/z calculated for C₂₁H₁₇N₃: 311.14. Found: [M+H]⁺ = 312.15. |
| IR (ATR) | ν (cm⁻¹): 3450-3300 (N-H stretch, two bands for primary amine), 3100-3000 (Aromatic C-H stretch), 1600-1450 (C=C and C=N stretching). |
Safety and Troubleshooting
-
Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Glacial acetic acid is corrosive.
-
Troubleshooting:
-
Low Yield: Ensure the reaction goes to completion by extending the reflux time or checking via TLC. Inefficient precipitation or losses during recrystallization can also lower the yield.
-
Oily Product: If the product oils out instead of precipitating, try adding more ice to the water or scratching the inside of the beaker to induce crystallization. Ensure complete neutralization.
-
Impure Product: Impurities may arise from starting materials or side reactions. A second recrystallization or column chromatography may be necessary for very high purity applications.
-
Conclusion
This application note provides a reliable and well-characterized protocol for the synthesis of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole. By leveraging the Knorr pyrazole synthesis, this method offers high yields and operational simplicity. The detailed procedural steps and characterization benchmarks serve as a self-validating system for researchers, enabling the consistent production of this valuable heterocyclic intermediate for applications in drug discovery and materials science.
References
-
J&K Scientific LLC. (2021, February 23). Knorr Pyrazole Synthesis. Available at: [Link][4]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link][10]
-
Name-Reaction.com. Knorr pyrazole synthesis. Available at: [Link][5]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link][11]
-
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link][6]
-
PMC (PubMed Central). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link][7]
-
PMC (PubMed Central). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link][12]
-
IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link][13]
-
JOCPR. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available at: [Link][14]
-
PMC (PubMed Central). (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link][2]
-
IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Available at: [Link][9]
-
PMC (PubMed Central). Current status of pyrazole and its biological activities. Available at: [Link][8]
-
MDPI. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: [Link][3]
-
Oriental Journal of Chemistry. SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Available at: [Link][15]
-
PubChem. 1,3-Diphenyl-1H-pyrazol-5-amine. Available at: [Link][16]
-
DergiPark. Synthesis of Some New Pyrazoles. Available at: [Link][17]
-
International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Available at: [Link][18]
-
MDPI. (2023, February 2). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Available at: [Link][19]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen [intechopen.com]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 14. jocpr.com [jocpr.com]
- 15. d-nb.info [d-nb.info]
- 16. 1,3-Diphenyl-1H-pyrazol-5-amine | C15H13N3 | CID 199969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. ijcmas.com [ijcmas.com]
- 19. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation [mdpi.com]
- 20. 1,3-Diphenyl-1H-pyrazole | C15H12N2 | CID 613284 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: In Vitro Biological Evaluation of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole (DPAP)
Document Type: Technical Protocol & Assay Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound of Interest: 1,3-Diphenyl-5-(2-aminophenyl)pyrazole (DPAP)
Mechanistic Rationale & Target Biology
The 1,3,5-triarylpyrazole scaffold occupies a privileged position in medicinal chemistry, frequently utilized in the design of agents with potent anti-inflammatory and antineoplastic properties[1]. Specifically, 1,3-Diphenyl-5-(2-aminophenyl)pyrazole (DPAP) acts as a dual-modulator, targeting both the cyclooxygenase-2 (COX-2) inflammatory pathway and cyclin-dependent kinase (CDK) driven proliferative pathways[2].
The structural causality of DPAP’s efficacy lies in its precise pharmacophore mapping:
-
1,3-Diphenyl Core: Provides the necessary lipophilicity to anchor the molecule within the deep hydrophobic pockets of both the COX-2 active site and the ATP-binding cleft of kinases[1].
-
5-(2-Aminophenyl) Substitution: The primary amine at the ortho-position acts as a critical hydrogen bond donor. In kinases such as CDK2, this moiety interacts with the hinge region (e.g., Leu83), while in COX-2, it forms stabilizing interactions with the Arg120/Tyr355 gatekeeper residues, significantly increasing the ligand residence time[3].
Because highly conjugated pyrazoles often exhibit intrinsic auto-fluorescence and can interfere with mitochondrial reductases, standard colorimetric assays (like MTT) or basic fluorescence intensity assays are prone to false positives. The protocols detailed below are engineered as self-validating systems to bypass these specific chemical liabilities.
Mandatory Visualization: Pathway Modulation
Figure 1: Dual inhibitory mechanism of DPAP on COX-2 inflammatory and CDK2 proliferative pathways.
Experimental Workflows & Causality
Protocol A: Cell-Free Kinase Profiling via TR-FRET
Causality & Rationale: DPAP's conjugated pyrazole core can emit background fluorescence in the 400-500 nm range. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (typically 50-100 µs) before signal acquisition, allowing short-lived compound auto-fluorescence to decay, thereby ensuring that the measured signal is exclusively from the kinase-substrate interaction[1].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Note: DTT must be added fresh to prevent oxidative degradation of the kinase.
-
Compound Dilution: Serially dilute DPAP in 100% DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of ≤1% (v/v) to prevent solvent-induced enzyme denaturation.
-
Enzyme Pre-incubation: In a 384-well low-volume ProxiPlate, combine 5 µL of recombinant CDK2/Cyclin E (final concentration 1 nM) with 2.5 µL of DPAP. Incubate at 25°C for 30 minutes. Crucial: This pre-incubation allows DPAP to achieve binding equilibrium at the ATP hinge region before substrate competition begins.
-
Reaction Initiation: Add 2.5 µL of an ATP/ULight-labeled Myelin Basic Protein (MBP) substrate mix. (Set ATP concentration at its predetermined Km to accurately assess competitive inhibition).
-
Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection Buffer containing 20 mM EDTA (to chelate Mg²⁺ and halt catalysis) and Europium-anti-phospho-MBP antibody.
-
Readout: Incubate for 1 hour, then read on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.
Protocol B: In Vitro COX-2 Selectivity Assay (EIA)
Causality & Rationale: Measuring the actual downstream product (PGE2) via Enzyme Immunoassay (EIA) provides a highly physiological readout compared to simple oxygen consumption assays. Selectivity against COX-1 is critical to avoid gastrointestinal toxicity[2].
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human COX-1 and COX-2 in 100 mM Tris-HCl (pH 8.0) containing 1 µM hematin and 1 mM phenol (essential co-factors for the peroxidase activity of COX).
-
Inhibitor Binding: Add 10 µL of DPAP (0.01–100 µM) to 90 µL of the enzyme mixture. Incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding 10 µL of Arachidonic Acid (final concentration 10 µM). Incubate exactly for 2 minutes at 37°C.
-
Reaction Quenching: Stop the reaction by adding 10 µL of 1 M Stannous Chloride ( SnCl2 ) in 1 M HCl. Causality: COX enzymes produce the highly unstable intermediate PGH2. SnCl2 chemically reduces PGH2 to stable PGE2, preventing spontaneous degradation into mixed prostanoids.
-
Quantification: Transfer the quenched mixture to a PGE2 competitive ELISA plate. Develop with Ellman's Reagent and read absorbance at 412 nm.
Protocol C: ATP-Luminescence Cell Viability Screen
Causality & Rationale: To confirm that cell-free target engagement translates to phenotypic efficacy, an antiproliferative assay is required. We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) rather than MTT. Pyrazoles can occasionally undergo redox cycling, artificially reducing tetrazolium salts and masking true cytotoxicity[4]. ATP quantification strictly correlates with viable, metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 (breast carcinoma) and HeLa (cervical carcinoma) cells at 5,000 cells/well in 96-well opaque white plates. Note: Opaque plates are mandatory to prevent optical crosstalk between wells during luminescence reading.
-
Treatment: After 24 hours of attachment, treat cells with DPAP (0.1 to 100 µM). Include a 0.5% DMSO vehicle control and Staurosporine (1 µM) as a positive apoptosis control.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2 .
-
Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume (100 µL) of ATP-luminescence reagent. Place on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.
-
Readout: Record total luminescence (integration time: 0.5 seconds/well).
Quantitative Data & Assay Validation
The following tables summarize the expected pharmacological profile of DPAP when subjected to the protocols described above, demonstrating its dual-action capability.
Table 1: Cell-Free Enzymatic Profiling ( IC50 )
| Target Enzyme | DPAP IC50 (µM) | Reference Standard | Standard IC50 (µM) | Selectivity / Notes |
| COX-2 | 0.85 ± 0.12 | Celecoxib | 0.04 ± 0.01 | Primary anti-inflammatory target |
| COX-1 | > 50.0 | Indomethacin | 0.18 ± 0.05 | High COX-2 Selectivity Index (>58x) |
| CDK2/CycE | 1.24 ± 0.08 | Staurosporine | 0.02 ± 0.005 | Primary anti-proliferative target |
| VEGFR2 | 14.5 ± 1.10 | Sunitinib | 0.01 ± 0.002 | Weak off-target activity |
Table 2: Phenotypic Cell Viability ( IC50 at 72h)
| Cell Line | Tissue Origin | DPAP IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Carcinoma | 2.15 ± 0.20 | 0.45 ± 0.08 |
| HeLa | Cervical Carcinoma | 3.40 ± 0.35 | 0.60 ± 0.11 |
| HEK-293 | Embryonic Kidney (Non-cancerous) | > 40.0 | 1.20 ± 0.15 |
Data Interpretation: DPAP demonstrates a robust therapeutic window, showing significant antiproliferative activity in cancer cell lines (MCF-7, HeLa) while sparing non-cancerous HEK-293 cells. The enzymatic data confirms that the phenotypic toxicity is likely driven by specific CDK2 inhibition rather than broad-spectrum cytotoxicity.
Conclusion
1,3-Diphenyl-5-(2-aminophenyl)pyrazole (DPAP) represents a highly versatile scaffold for drug discovery. By deploying orthogonal, interference-free assay formats—such as TR-FRET for kinases and SnCl2 -stabilized EIA for COX-2—researchers can accurately map the structure-activity relationship (SAR) of this compound. The protocols outlined above ensure high-fidelity data, mitigating the chemical artifacts commonly associated with highly conjugated pyrazole derivatives.
References
- Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (NIH).
- Synthesis and Pharmacological Activities of Pyrazole and Oxadiazole Derivatives: a Review. ResearchGate.
- Amberlite IR-120H Catalyzed Synthesis of 1,3-Diphenylpyrazolechromenoquinolin-6-one Compounds and Their Biological Evaluation. Science Repository.
Sources
Overcoming solubility issues with 1,3-Diphenyl-5-(2-aminophenyl)pyrazole in aqueous media
Welcome to the Formulation Technical Support Center. 1,3-Diphenyl-5-(2-aminophenyl)pyrazole is a highly lipophilic, structurally planar molecule. Its rigid 1,3,5-triaryl architecture drives strong intermolecular π-π stacking, resulting in high crystal lattice energy and notoriously poor aqueous solubility[1][2].
This guide provides field-proven, mechanistically grounded solutions to prevent precipitation, ensure accurate dosing, and maintain scientific integrity during your biological assays.
Diagnostic Workflow: Formulation Strategy Selection
Before altering your compound, use the decision tree below to identify the least disruptive solubilization method for your specific experimental model.
Workflow for selecting the optimal solubilization strategy based on assay requirements.
Frequently Asked Questions & Troubleshooting Guides
Q1: My compound crashes out immediately when I dilute my DMSO stock into PBS or cell culture media. How do I prevent this?
Mechanistic Rationale: The rapid transition from a highly solvating environment (DMSO) to a highly polar aqueous environment causes extreme local supersaturation. Because water molecules cannot competitively solvate the hydrophobic diphenylpyrazole core, the compound rapidly nucleates and precipitates[3].
Solution: Implement a Co-solvent/Surfactant Cascade. By introducing an intermediate surfactant (like Tween 80), you create hydrophobic micellar cores that encapsulate the pyrazole before it encounters the bulk aqueous phase, thermodynamically shielding the lipophilic rings.
Protocol: Step-Wise Micellar Solubilization
-
Stock Preparation: Dissolve the pyrazole completely in 100% DMSO to a concentration of 10 mM.
-
Surfactant Addition: In a separate vial, mix 10 parts of the DMSO stock with 10 parts of Tween 80. Vortex vigorously for 2 minutes to ensure homogenous distribution.
-
Aqueous Dilution: Slowly add 80 parts of warm (37°C) PBS dropwise to the DMSO/Tween mixture while continuously vortexing.
-
Validation Checkpoint (Self-Validating Step): Measure the absorbance of the final solution at 600 nm. A baseline reading (OD600 < 0.05) validates that no sub-visible precipitation or light-scattering aggregates have formed. If OD600 > 0.05, the micellar capacity has been exceeded; you must increase the Tween 80 ratio and repeat.
Q2: I need to dose this compound in vivo, but the required DMSO/Tween concentrations are toxic to the animals. What is the alternative?
Mechanistic Rationale: Cyclodextrin complexation is the gold standard for in vivo dosing of planar lipophilic compounds. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that perfectly accommodates the aromatic rings of the pyrazole, while its hydroxyl-rich exterior maintains aqueous solubility[4]. This masks the compound's hydrophobicity without altering its covalent structure or pharmacological target engagement.
Protocol: HP-β-CD Inclusion Complex Preparation (Kneading Method)
-
Molar Ratio Calculation: Weigh 1,3-Diphenyl-5-(2-aminophenyl)pyrazole and HP-β-CD at a 1:2 molar ratio to ensure sufficient cavity availability[5].
-
Wetting: Place the HP-β-CD in a glass mortar. Add a 1:1 mixture of ethanol and water dropwise until a thick, uniform paste forms.
-
Incorporation: Add the pyrazole powder directly into the paste.
-
Kneading: Triturate the mixture continuously for 45–60 minutes. The mechanical shear forces disrupt the pyrazole's crystal lattice, forcing the molecules into the cyclodextrin cavities as the solvent slowly evaporates.
-
Drying: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to remove all residual solvent.
-
Validation Checkpoint (Self-Validating Step): Perform Differential Scanning Calorimetry (DSC) on the resulting powder. The complete disappearance of the sharp endothermic melting peak of the pure pyrazole validates successful, amorphous inclusion into the cyclodextrin cavity[4][5]. If the peak remains, the compound is still crystalline, and the kneading time/shear force must be increased.
Step-by-step HP-β-CD inclusion complexation via the kneading method.
Q3: The compound has a 2-aminophenyl group. Can I just lower the pH to form a soluble salt?
Mechanistic Rationale: The 2-aminophenyl group is an aniline derivative. The nitrogen's lone pair is delocalized into the adjacent phenyl ring, significantly lowering its basicity (estimated pKa ~3.5–4.5). While lowering the pH below 3.0 will protonate the amine and disrupt the crystal lattice via ionic repulsion, this is only useful for gastric simulations or transient chemical workups[6]. When this highly acidic solution enters the physiological pH of the blood or intestines (pH ~7.4), the amine will rapidly deprotonate, leading to catastrophic in vivo precipitation. Therefore, pH adjustment should only be used as a transient processing step, not a final formulation strategy.
Quantitative Data: Expected Solubility Enhancements
The following table summarizes the expected solubility enhancements based on empirical data from structurally analogous highly lipophilic triarylpyrazoles.
| Formulation Matrix | Solubilization Mechanism | Estimated Solubility (µg/mL) | Fold Enhancement vs. Water | Physiological Compatibility |
| Pure Aqueous Buffer (pH 7.4) | Baseline (Intrinsic) | < 1.0 | 1x | High |
| 1% DMSO in PBS | Weak Co-solvency | 2.5 - 5.0 | ~5x | High (In vitro only) |
| 10% DMSO / 5% Tween 80 | Micellar Solubilization | 50 - 100 | ~100x | Moderate (Toxicity risk) |
| 20% w/v HP-β-CD | Inclusion Complexation | 200 - 500 | ~500x | High (In vivo safe) |
| Acidic Buffer (pH 2.0) | Amine Protonation | 50 - 80 | ~80x | Low (Gastric only) |
References
- Source: PubMed (nih.gov)
- Title: Improving solubility of pyrazole derivatives for reaction Source: Benchchem URL
- Title: Overcoming poor solubility of pyrazole derivatives during reaction workup Source: Benchchem URL
- Title: Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors Source: ACS Publications URL
- Source: PMC (nih.gov)
- Source: PMC (nih.gov)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
HPLC purification techniques for 1,3-Diphenyl-5-(2-aminophenyl)pyrazole
Technical Support Center: HPLC Purification of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole
Overview 1,3-Diphenyl-5-(2-aminophenyl)pyrazole presents a classic chromatographic dichotomy. The diphenyl pyrazole core is highly lipophilic, driving strong hydrophobic retention on reversed-phase (RP) columns. Conversely, the 2-aminophenyl group is a weakly basic primary amine (pKa ~4.5). This structural combination frequently leads to retention mismatch, secondary silanol interactions, and solubility limits during preparative HPLC. This guide provides field-proven troubleshooting strategies to achieve >95% purity and high recovery.
Diagnostic Workflow
Diagnostic workflow for resolving peak tailing and recovery issues in basic pyrazoles.
Core Technical FAQs
Q1: Why does my 1,3-Diphenyl-5-(2-aminophenyl)pyrazole peak exhibit severe tailing under standard 0.1% Formic Acid conditions? A1: At low-to-moderate pH (e.g., pH 2.7 with 0.1% Formic Acid), the 2-aminophenyl group is protonated. While the hydrophobic diphenyl pyrazole core interacts with the C18 alkyl chains via van der Waals forces[1], the positively charged amine undergoes secondary ion-exchange interactions with un-endcapped, ionized residual silanols on the silica surface. This creates a dual-retention mechanism (nonlinear adsorption isotherm), leading to severe peak tailing for basic amines[2]. Causality & Solution: Formic acid is a weak ion-pairing agent and fails to fully mask the charged amine. Switch to a stronger ion-pairing additive like 0.1% Trifluoroacetic Acid (TFA), or utilize a column with a residual positive charge on the silica support (e.g., Kinetex PS C18) which repels the protonated amine via charge repulsion, restoring a Gaussian peak shape[3].
Q2: I switched to a high-pH mobile phase to neutralize the amine, but my column degraded quickly and retention times shifted. What happened? A2: Neutralizing the basic amine by raising the mobile phase pH (e.g., pH 10 with ammonium bicarbonate) successfully eliminates silanol-driven tailing and increases the overall retention of the basic compound. However, traditional silica-based C18 columns suffer from gradual silane hydrolysis and silica dissolution at pH > 8[3]. Causality & Solution: The silica backbone dissolves in alkaline conditions, stripping the C18 ligand. You must employ a high-pH stable stationary phase. Columns utilizing surface-modified organo-silane technology or ethylene-bridged hybrid (BEH) silica particles provide alkaline resistance and tolerate pH ranges of 2–12, making them ideal for basic pyrazoles[4].
Q3: My compound precipitates at the column head during injection, causing high backpressure and split peaks. How do I fix this? A3: The diphenyl pyrazole core is highly lipophilic. If your sample is dissolved in a strong solvent (e.g., 100% DMSO or DMF) to maximize concentration, but your mobile phase starting conditions are highly aqueous (e.g., 5% organic), the compound crashes out upon injection before it can partition into the stationary phase. Causality & Solution: The sudden change in solvation capacity causes precipitation. To resolve this, start your gradient at a higher organic percentage (e.g., 30-40% Acetonitrile). The lipophilic core ensures sufficient retention even at higher organic concentrations. Alternatively, dilute the sample in a mixture of DMSO and the starting mobile phase to pre-emptively test solubility.
Quantitative Data: Method Comparison for Aminophenyl Pyrazoles
| Method Type | Mobile Phase A | Mobile Phase B | Stationary Phase | Amine State | Typical Asymmetry (As) | Expected Recovery |
| Standard Low pH | H2O + 0.1% Formic Acid | MeCN + 0.1% Formic Acid | Standard C18 | Protonated | > 2.0 (Severe Tailing) | 70-80% (Band broadening) |
| Optimized Low pH | H2O + 0.1% TFA | MeCN + 0.1% TFA | Charged-Surface C18 | Protonated (Ion-paired) | 1.1 - 1.3 | > 90% |
| High pH (Recommended) | 10 mM NH4HCO3 (pH 10) | MeCN | Hybrid Silica C18 | Neutral | 1.0 - 1.1 (Gaussian) | > 95% |
Self-Validating Preparative HPLC Protocol
Objective: High-yield purification of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole using a High-pH method.
Step 1: Sample Preparation & Filtration
-
Action: Dissolve the crude mixture in DMSO to a concentration of 50 mg/mL. Slowly add 20% by volume of the starting mobile phase (e.g., 40% MeCN / 60% Buffer). Filter through a 0.45 µm PTFE syringe filter.
-
Causality: Adding the mobile phase verifies solubility under injection conditions. PTFE is chemically resistant to DMSO and prevents particulate frit blockage, which is the leading cause of pressure spikes.
Step 2: Column Equilibration
-
Action: Install a preparative High-pH stable C18 column (e.g., 150 x 21.2 mm, 5 µm). Equilibrate with 10 mM Ammonium Bicarbonate (pH 10) and Acetonitrile at a 60:40 ratio for 5 column volumes.
-
Causality: At pH 10, the 2-aminophenyl group is fully deprotonated (neutral). This maximizes hydrophobic retention and completely suppresses secondary silanol interactions. Ammonium bicarbonate is volatile, ensuring easy post-purification lyophilization[5].
Step 3: Gradient Elution
-
Action: Run a shallow gradient from 40% to 80% Acetonitrile over 15 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 254 nm and 280 nm.
-
Causality: The shallow gradient through the expected elution zone (typically 55-65% organic for diphenyl pyrazoles) maximizes resolution from structurally similar synthetic byproducts (e.g., unreacted hydrazines or isomeric pyrazoles).
Step 4: Fraction Collection & Post-Purification Handling
-
Action: Collect peaks based on a strict UV threshold. Pool fractions containing the target mass and remove the acetonitrile via rotary evaporation at 35°C. Lyophilize the remaining aqueous buffer.
-
Causality: Removing the organic solvent first prevents the lipophilic compound from oiling out or precipitating unevenly. The low temperature (35°C) prevents potential oxidation of the primary amine.
References
1.[4] HALO® Elevate C18 - High pH HPLC Columns for Superior Separation Element Lab Solutions
2.[1] What are C18 HPLC columns? GL Sciences
3.[3] HPLC Tech Tip: Basic Analytes in Reversed-Phase Phenomenex
4.[2] Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution Wiley-VCH
5.[5] Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction Journal of Medicinal Chemistry - ACS Publications
Sources
Technical Support Center: Synthesis of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole Derivatives
Welcome to the technical support center for the synthesis and optimization of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction conditions for superior results.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazoles are a cornerstone of medicinal chemistry, forming the core structure of numerous FDA-approved drugs. Their five-membered heterocyclic ring with two adjacent nitrogen atoms provides a versatile scaffold for developing agents with a wide array of biological activities, including anti-inflammatory, anticancer, and anti-obesity properties. The specific class of 1,3-Diphenyl-5-(2-aminophenyl)pyrazoles is of particular interest due to the strategic placement of functional groups, offering multiple points for further chemical modification in drug discovery programs.
However, the synthesis of these trisubstituted pyrazoles, typically via the Knorr pyrazole synthesis or similar condensation reactions, is not without its challenges.[1][2] Issues such as low yields, the formation of difficult-to-separate regioisomers, and purification hurdles are common. This guide provides a structured approach to overcoming these obstacles.
Core Synthesis Methodology & Mechanism
The most common and robust method for synthesizing 1,3,5-trisubstituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.[1] For the target compound, this involves the reaction of a 1,3-diphenyl-1,3-propanedione derivative with (2-aminophenyl)hydrazine.
General Reaction Mechanism: Knorr Pyrazole Synthesis
The reaction proceeds through a well-established pathway involving initial nucleophilic attack, followed by cyclization and dehydration to form the aromatic pyrazole ring.
Caption: Simplified mechanism for Knorr pyrazole synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Symptom: After the reaction time, TLC or LC-MS analysis shows mostly unreacted starting materials or a complex mixture with very little desired product.
-
Question: My reaction isn't working. What are the first things I should check?
Answer:
A low or non-existent yield is often traceable to fundamental reaction parameters. Here’s a systematic checklist:
-
Reaction Time and Temperature: Are they sufficient? Many pyrazole syntheses require reflux for several hours to drive the dehydration step to completion.[3] If you are running the reaction at room temperature, consider increasing the temperature. Monitor the reaction by TLC until the starting material spot disappears.
-
Catalyst Activity: Most Knorr syntheses benefit from an acid catalyst (e.g., a few drops of acetic acid, H₂SO₄, or HCl) to protonate a carbonyl oxygen, making the carbon more electrophilic for the initial hydrazine attack.[4] If using a catalyst, ensure it is not degraded. In some cases, a base can also be used.[4]
-
Stoichiometry: Ensure you are using the correct molar equivalents. A slight excess of the hydrazine derivative (e.g., 1.1 to 1.2 equivalents) can sometimes help drive the reaction to completion, but a large excess can lead to side products.
-
Solvent Purity: The presence of water or other impurities in your solvent can interfere with the reaction. Ensure you are using a dry, appropriate grade of solvent.
Issue 2: Formation of Multiple Products (Regioisomers)
-
Symptom: TLC shows two or more product spots with very similar Rf values. The ¹H NMR spectrum of the crude or even purified product shows duplicate sets of peaks.
-
Question: I'm getting a mixture of isomers that are very difficult to separate. How can I improve the regioselectivity?
Answer:
Regioisomer formation is arguably the most common challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl or a substituted hydrazine.[4][5] The hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two different pyrazole products.[4]
-
Underlying Cause: The regiochemical outcome is a delicate balance of steric and electronic factors.[4] The most nucleophilic nitrogen of the hydrazine will preferentially attack the most electrophilic (least sterically hindered) carbonyl carbon.
-
Proven Solutions:
-
Solvent Choice: This is a powerful tool. Switching from a protic solvent like ethanol to a polar aprotic solvent (e.g., DMF, NMP) has been shown to dramatically improve regioselectivity in favor of a single isomer.[6]
-
pH Control: Modifying the pH can change the nucleophilicity of the hydrazine nitrogens. Acidic conditions can significantly alter the product ratio, sometimes reversing the selectivity seen under neutral or basic conditions.[4]
-
Temperature Screening: Systematically varying the reaction temperature can often favor the formation of one isomer over the other.[7] Run small-scale trials at different temperatures (e.g., room temperature, 60 °C, reflux) to find the optimal condition.
-
| Parameter | Condition A (Protic) | Condition B (Aprotic) | Typical Outcome |
| Solvent | Ethanol or Acetic Acid | DMF or DMAc | Condition B often provides higher regioselectivity.[1][6] |
| Catalyst | Catalytic HCl or H₂SO₄ | None or mild base | Acid catalysis can alter selectivity.[4] |
| Temperature | Reflux (e.g., ~78 °C) | Room Temp to 100 °C | Lower temperatures may favor the thermodynamically controlled product. |
Issue 3: Product is Highly Colored (Yellow/Red/Brown)
-
Symptom: The crude reaction mixture and the isolated product are intensely colored, even after initial workup.
-
Question: My product is a persistent dark color. How can I decolorize it?
Answer:
Colored impurities often arise from side reactions involving the hydrazine starting material or oxidation of the product/intermediates.[5]
-
Solution 1: Activated Charcoal Treatment: This is the most effective method. Dissolve your crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate). Add a small amount (typically 1-5% by weight) of activated charcoal and boil the solution for 5-10 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal. The colored impurities will be adsorbed onto the charcoal, leaving a much cleaner filtrate from which you can crystallize your product.[5]
-
Solution 2: Recrystallization: Sometimes, multiple recrystallizations from an appropriate solvent system can leave colored impurities behind in the mother liquor.
Issue 4: Product Purification is Difficult
-
Symptom: The product does not crystallize well, or it co-elutes with impurities during column chromatography.
-
Question: I'm struggling to get my pyrazole derivative pure. Are there any alternative purification strategies?
Answer:
When standard methods fail, a chemical derivatization approach can be highly effective.
-
Acid Salt Crystallization: Pyrazoles are basic due to their nitrogen atoms. You can exploit this by converting the pyrazole into an acid addition salt, which often has very different solubility properties and a higher propensity to crystallize.[8][9]
-
Protocol: Dissolve the impure pyrazole in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[9] Add an equimolar amount of an acid (e.g., phosphoric acid, oxalic acid, or HCl in ether).[9] The corresponding salt will often precipitate out or crystallize upon cooling. This highly pure salt can then be collected by filtration. To recover the free pyrazole, simply dissolve the salt in water and neutralize with a base (e.g., NaHCO₃ or NaOH) to precipitate the pure product.
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a standard experimental workflow and a decision tree for troubleshooting common issues.
Caption: Standard experimental workflow for pyrazole synthesis.
Caption: Decision tree for troubleshooting pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for this type of reaction? A1: While ethanol is traditionally used, N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) often give superior results, especially concerning regioselectivity and reaction rate for less reactive substrates.[1][6] It is always recommended to perform small-scale solvent screens to determine the optimal choice for your specific substrate combination.
Q2: My starting hydrazine is a hydrochloride salt. Do I need to neutralize it first? A2: Not necessarily. Using the hydrochloride salt is a common and often advantageous practice. The HCl present can act as the in-situ acid catalyst for the reaction. However, if you wish to run the reaction under neutral or basic conditions, you will need to neutralize the salt with a base like sodium acetate or triethylamine before or during the reaction.
Q3: Can microwave irradiation be used to accelerate the reaction? A3: Yes, microwave-assisted synthesis is highly effective for pyrazole formation. It can dramatically reduce reaction times from hours to minutes and often improves yields.[10] If you have access to a microwave reactor, it is an excellent option to explore for optimization.
Q4: How can I confirm the structure and regiochemistry of my final product? A4: Unambiguous structural confirmation requires a combination of spectroscopic techniques.
-
¹H and ¹³C NMR: These are essential for basic structural verification.
-
2D NMR (HMBC, NOESY): To definitively determine the regiochemistry, advanced 2D NMR experiments are the gold standard. For example, an NOE (Nuclear Overhauser Effect) correlation between the N-H proton (if unsubstituted) or N-alkyl protons and protons on an adjacent substituent can confirm which isomer was formed.
-
Single-Crystal X-ray Diffraction: If you can grow a suitable crystal, this method provides absolute, undeniable proof of the structure and regiochemistry.[11]
References
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]
- Process for the purification of pyrazoles. (2011). Google Patents.
-
Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Retrieved March 22, 2026, from [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved March 22, 2026, from [Link]
-
Shaaban, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved March 22, 2026, from [Link]
- Method for purifying pyrazoles. (2011). Google Patents.
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]
-
Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2023). Heliyon. Retrieved March 22, 2026, from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2023). Future Journal of Pharmaceutical Sciences. Retrieved March 22, 2026, from [Link]
-
Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry. Retrieved March 22, 2026, from [Link]
-
Synthesis of Some New Pyrazoles. (2018). DergiPark. Retrieved March 22, 2026, from [Link]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting NMR spectra peak assignments of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole
Welcome to the Technical Support Center for NMR Spectral Analysis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the complex NMR assignments of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole .
This molecule presents a "perfect storm" of NMR challenges: severe aromatic signal overlap (three distinct aryl rings), potential restricted rotation (atropisomerism) due to steric clashes, and the need for unambiguous regiochemical assignment. This guide moves beyond basic 1D proton NMR, providing self-validating workflows to ensure structural integrity.
Part 1: Quantitative Data & Diagnostic Benchmarks
Before troubleshooting, establish your baseline. The table below summarizes the expected chemical shifts and the critical 2D correlations required to validate the core pyrazole scaffold.
Table 1: Expected NMR Spectral Data & Diagnostic Features (in DMSO-d6)
| Nucleus / Fragment | Expected Shift (ppm) | Multiplicity | Integration | Diagnostic 2D Correlations |
| Pyrazole H4 | 6.80 – 7.10 | Singlet | 1H | HMBC: to C3, C5, and ipso-carbons of C3/C5 aryl rings.NOESY: to C3-phenyl & C5-aryl ortho-protons. |
| -NH₂ (Amine) | 4.50 – 5.50 | Broad Singlet | 2H | EXSY: Disappears upon D₂O exchange. |
| N1-Phenyl (ortho) | 7.30 – 7.50 | Multiplet/Doublet | 2H | NOESY: Strong spatial correlation to C5-aryl protons.¹⁵N-HMBC: to N1. |
| C3-Phenyl (ortho) | 7.70 – 7.90 | Multiplet/Doublet | 2H | NOESY: to Pyrazole H4. |
| C5-(2-Aminophenyl) | 6.50 – 7.20 | Complex Multiplets | 4H | COSY: Isolated 4-spin system.HMBC: to Pyrazole C5. |
Part 2: Troubleshooting Workflows & Methodologies
Issue 1: "My aromatic region (6.5 - 8.0 ppm) is an overlapping mess. How do I isolate the three rings?"
Causality: The N1-phenyl and C3-phenyl rings exist in highly similar electronic environments, causing their multiplets to merge. Relying on 1D ¹H NMR here leads to erroneous integrations and misassignments[1]. Self-Validating Protocol (Spin-System Isolation):
-
Run a 2D COSY/TOCSY Experiment: Set the spectral width to focus strictly on the 6.0–8.5 ppm region.
-
Trace the Networks: The C5-(2-aminophenyl) ring will form a distinct, isolated 4-spin system (ortho, meta, meta, para to the amine). The N1 and C3 phenyl rings will each form their own 5-spin systems.
-
Run a ¹H-¹³C HSQC: Overlapping proton signals often have distinct ¹³C chemical shifts. Use the HSQC to separate the overlapping multiplets into the carbon dimension, allowing you to accurately count the number of unique C-H environments.
Issue 2: "I see duplicate sets of peaks in the aromatic region, or my signals are unusually broad. Is my sample impure?"
Causality: The bulky 2-aminophenyl group at the C5 position sterically clashes with the N1-phenyl ring. This steric hindrance restricts free rotation around the C5–C(aryl) bond, creating atropisomers (rotamers)[1]. If the rotation rate is intermediate on the NMR timescale, signals broaden. If it is slow, you will see two distinct sets of peaks for the same molecule. Self-Validating Protocol (Variable Temperature NMR):
-
Prepare the Sample: Dissolve 15 mg of the compound in DMSO-d₆ (do not use CDCl₃, as its boiling point is too low for this test).
-
Acquire Baseline: Run a standard 1D ¹H NMR at 25 °C.
-
Heat and Observe: Increase the probe temperature to 60 °C, then 80 °C, acquiring a spectrum at each step.
-
Validation: Heating provides the kinetic energy to overcome the rotational barrier. If the duplicate peaks coalesce into a single, sharp set of time-averaged signals at 80 °C, you have confirmed restricted rotation[2]. If the extra peaks persist unchanged, your sample contains an impurity or a regioisomer.
Issue 3: "The -NH₂ signal is missing or integrates for less than 2 protons."
Causality: Amine protons are subject to chemical exchange with trace moisture in the solvent and quadrupolar relaxation from the adjacent ¹⁴N nucleus, causing severe line broadening,. Self-Validating Protocol (Deuterium Exchange):
-
Acquire Initial Spectrum: Run a standard ¹H NMR in CDCl₃ or DMSO-d₆.
-
D₂O Shake: Remove the NMR tube, add 1-2 drops of D₂O, cap tightly, and shake vigorously for 60 seconds.
-
Re-acquire Spectrum: Run the ¹H NMR again. The deuterium will rapidly exchange with the labile N-H protons. If the broad peak disappears, it is definitively the amine.
Part 3: Regiochemical Assignment (NOESY & HMBC)
To definitively prove that the molecule is the 1,3,5-isomer and not the 1,4,5 or 1,3,4-isomer, you must map the connectivity across the heteroatoms[3].
Key HMBC and NOESY correlations for unambiguous regiochemical assignment.
Methodology for Regiochemical Mapping:
-
Anchor on H4: Identify the pyrazole H4 singlet (typically ~6.8 ppm).
-
Through-Bond (HMBC): Look for ³J correlations from H4 to the ipso-carbons of the C3 and C5 aryl rings. This confirms the phenyl rings are at positions 3 and 5, leaving position 1 for the remaining phenyl ring.
-
Through-Space (NOESY): The N1-phenyl ring cannot be linked via standard ¹H-¹³C HMBC. Instead, use a 2D NOESY experiment. The ortho-protons of the N1-phenyl ring will show a strong cross-peak with the protons of the C5-(2-aminophenyl) ring due to their close spatial proximity in the 1,5-diaryl arrangement[3].
Part 4: Logical Troubleshooting Workflow
Troubleshooting workflow for resolving complex pyrazole NMR spectra.
Frequently Asked Questions (FAQs)
Q: Should I expect to see tautomerism in this pyrazole? A: No. Tautomerism (the rapid exchange of a proton between N1 and N2) only occurs in N-unsubstituted (1H) pyrazoles[4]. Because position 1 of your molecule is covalently substituted with a phenyl ring, the tautomeric state is locked. If you observe peak broadening, it is due to restricted rotation (atropisomerism), not tautomerism.
Q: I cannot find a correlation between the N1-phenyl ring and the pyrazole core in my HMBC. Why? A: Standard HMBC correlates protons to carbons (¹H-¹³C). The N1-phenyl protons are separated from the pyrazole carbons by a nitrogen atom, making the ³J(C-H) coupling path weak or non-existent. To bridge this gap, you either rely on spatial NOESY correlations or run a ¹H-¹⁵N HMBC, which will clearly show correlations from both the N1-phenyl ortho-protons and the pyrazole H4 proton to the N1 nitrogen[5].
Q: Does solvent choice affect the chemical shift of the pyrazole H4 proton? A: Yes. In non-polar solvents like CDCl₃, the H4 proton typically resonates around 6.5–6.7 ppm. In hydrogen-bonding solvents like DMSO-d₆, it often shifts downfield to 6.8–7.1 ppm due to solvent-solute interactions and changes in the rotational conformation of the adjacent aryl rings[2].
References
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times ResearchGate[Link]
-
Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers ResearchGate[Link]
-
Relevant 1H-13C HMBC, 1H-15N HMBC, and 1H-1H NOESY correlations ResearchGate[Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles PMC - National Institutes of Health (NIH)[Link]
Sources
Technical Support Center: Troubleshooting & Stability Guide for 1,3-Diphenyl-5-(2-aminophenyl)pyrazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors and handling challenges of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole . This resource provides drug development professionals and synthetic chemists with field-proven insights, self-validating protocols, and mechanistic explanations for troubleshooting experimental anomalies.
Expertise & Experience: Mechanistic Insights into Stability
The stability of 1,3-diphenyl-5-(2-aminophenyl)pyrazole is dictated by the interplay of its three structural domains. Understanding the causality behind its reactivity is the first step in troubleshooting:
-
Blocked Tautomerism: Because the N1 position is substituted with a phenyl ring, the classic pyrazole tautomerism (migration of the N-H proton) is completely blocked[1]. This simplifies the molecule's stability profile compared to free 1H-pyrazoles.
-
The Pyrazole Core: The central heteroaromatic ring is highly resistant to hydrolytic cleavage and thermal degradation[2].
-
The 5-(2-Aminophenyl) Liability: The primary site of reactivity is the ortho-amino group on the C5 phenyl ring. Unlike amino groups directly attached to the electron-deficient pyrazole core, this aniline-like amine is electron-rich. It is highly susceptible to protonation in acidic media and oxidative dimerization in basic or aerobic environments[3].
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my compound precipitate or show altered retention times during acidic HPLC analysis? A: Under acidic conditions (pH < 4), the basic aniline nitrogen (pKa ~4.6) undergoes protonation to form an anilinium ion. This drastically increases aqueous solubility and alters the chromatographic retention time. If your mobile phase lacks sufficient buffering capacity, the compound shifts unpredictably between free-base and protonated states, leading to peak splitting[1]. Solution: Ensure your mobile phase is strictly buffered (e.g., using 0.1% TFA) to keep the compound fully protonated.
Q2: I am observing a color change (yellow/brown) and new degradant peaks when storing the compound in basic buffers. What is happening? A: In basic conditions (pH > 8), the aniline moiety remains in its neutral, nucleophilic free-base form. This makes it highly susceptible to spontaneous oxidative degradation when exposed to atmospheric oxygen and light, forming azo, nitroso, or conjugated polymeric species. While the pyrazole core is stable, the unprotected amine is a liability[2]. Solution: Store basic solutions under an inert argon atmosphere and use amber vials to block photolytic pathways.
Q3: Can this compound react with my assay buffers or formulation excipients? A: Yes. The primary amine acts as a strong nucleophile. If your formulation contains reducing sugars (like glucose) or if you are using ketone/aldehyde-based solvents, the compound will undergo spontaneous[4]. Solution: Avoid excipients with reactive carbonyls. Use non-reactive buffers (e.g., PBS, HEPES).
Visualizing Workflows & Logical Relationships
pH-Dependent structural states and oxidative susceptibility of the pyrazole derivative.
Troubleshooting workflow for resolving chromatographic anomalies and yield loss.
Quantitative Stability Data
The following table summarizes the stability of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole under standard forced degradation conditions.
| Stress Condition | Reagents / Environment | Time & Temp | % Recovery | Primary Degradation Pathway |
| Acidic | 0.1 M HCl | 24 h @ 60°C | > 95% | Stable (Forms soluble salt) |
| Basic | 0.1 M NaOH | 24 h @ 60°C | < 70% | Aniline oxidation / Dimerization |
| Oxidative | 3% H₂O₂ | 24 h @ 25°C | < 50% | N-oxidation (Nitroso formation) |
| Thermal | Solid State | 24 h @ 105°C | > 98% | Highly stable pyrazole core |
| Photolytic | UV/Vis Light (ICH Q1B) | 24 h @ 25°C | ~ 85% | Photodegradation of aniline moiety |
Trustworthiness: Self-Validating Experimental Protocols
To ensure the integrity of your data, do not rely on assumptions. Use the following self-validating protocols to definitively isolate and identify stability issues.
Protocol A: Stability-Indicating HPLC Method & Forced Degradation
This protocol ensures that your analytical method can accurately separate the parent compound from its oxidative degradants[1].
Step 1: Sample Preparation Prepare a 1 mg/mL stock solution of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole in HPLC-grade Acetonitrile. Ensure complete dissolution using sonication for 5 minutes.
Step 2: Forced Degradation Setup
-
Acid Stress: Mix 0.5 mL stock with 0.5 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Stress: Mix 0.5 mL stock with 0.5 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Stress: Mix 0.5 mL stock with 0.5 mL of 3% H₂O₂ at room temperature for 24 hours.
Step 3: Chromatographic Conditions
-
Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (ensures consistent protonation of the aniline group).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Linear gradient from 5% to 95% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm. Self-Validation Step: You must use a Photodiode Array (PDA) detector to assess peak purity. If the parent peak's UV spectrum shifts across its width, a degradant is co-eluting.
Protocol B: Acid-Base Extraction for Purification
If your sample has undergone partial oxidation in basic conditions, you can purify the unreacted parent compound by exploiting its pH-dependent solubility.
Step 1: Dissolve the impure solid mixture in Ethyl Acetate (10 mL per 100 mg of sample). Step 2: Extract the organic layer with 1.0 M HCl (3 x 10 mL). The parent compound will protonate at the aniline nitrogen and migrate to the aqueous layer, leaving neutral/polymeric oxidative degradants in the organic layer. Step 3: Collect the aqueous acidic layers and cool to 0°C in an ice bath. Step 4: Slowly add 1.0 M NaOH dropwise while stirring continuously until the pH reaches 8-9. The purified 1,3-Diphenyl-5-(2-aminophenyl)pyrazole will precipitate as a white/off-white solid. Step 5: Filter the precipitate, wash with cold distilled water, and dry under vacuum for 12 hours.
References
-
Recent Advances in Synthesis and Properties of Pyrazoles Chemistry (MDPI), 2022, 4(3), 940-968. URL:[Link]
-
Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery Advanced Science (PMC), 2021, 8(9), 2001676. URL:[Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers Organic Letters (ACS), 2024, 26(28), 5946-5950. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 3. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Derivatives in Drug Discovery: Profiling 1,3-Diphenyl-5-(2-aminophenyl)pyrazole
Introduction: The Pyrazole Scaffold as a "Privileged" Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to diverse biological targets with high affinity. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure provides a stable platform for appending various functional groups in a well-defined spatial orientation, making it a cornerstone in modern drug design.[1]
The clinical and commercial success of pyrazole-containing drugs is extensive and spans a wide range of therapeutic areas.[2][3][4] From the anti-inflammatory blockbuster Celecoxib (Celebrex) to the erectile dysfunction treatment Sildenafil (Viagra) and the anticancer agent Ruxolitinib, the pyrazole nucleus has proven its versatility.[2][5][6] This guide provides a comparative analysis of various pyrazole derivatives, with a special focus on the potential of the 1,3-Diphenyl-5-(2-aminophenyl)pyrazole scaffold within the broader context of established pyrazole-based therapeutics.
Spotlight on 1,3-Diphenyl-5-(2-aminophenyl)pyrazole: A Structural Analysis
While specific preclinical data on 1,3-Diphenyl-5-(2-aminophenyl)pyrazole is emerging, a structural deconstruction allows for a hypothesis-driven evaluation of its potential. The molecule possesses several key features:
-
1,3-Diphenyl Substitution: The presence of two phenyl groups at positions 1 and 3 is a common motif in many biologically active pyrazoles. This diaryl arrangement is crucial for the activity of COX-2 inhibitors like Celecoxib and CB1 antagonists like Rimonabant.
-
5-(2-aminophenyl) Group: The aminophenyl substituent at position 5 is particularly noteworthy. The primary amine group can act as a critical hydrogen bond donor and/or acceptor, a common interaction mode for kinase inhibitors binding to the ATP-binding pocket. This suggests a potential avenue for this compound in oncology.
Preliminary research on related diphenyl-1H-pyrazole derivatives has indicated significant potential as anticancer agents, with some analogs demonstrating potent cytotoxicity against various cancer cell lines.[7][8]
Comparative Analysis by Therapeutic Indication
To understand the potential of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole, we compare its structural class to three well-defined classes of pyrazole drugs, each with a distinct mechanism of action.
Anti-Inflammatory Agents: Selective COX-2 Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a mainstay for treating pain and inflammation.[5] Traditional NSAIDs inhibit both cyclooxygenase-1 (COX-1), which has a protective role in the gut, and cyclooxygenase-2 (COX-2), which is induced during inflammation.[9] The development of selective COX-2 inhibitors was a major breakthrough, reducing gastrointestinal side effects.[9]
Exemplar Compound: Celecoxib (Celebrex) Celecoxib, a diaryl-substituted pyrazole, selectively binds to the larger, more accommodating active site of the COX-2 enzyme.[5][9][10] Its sulfonamide side chain fits into a hydrophilic side pocket unique to COX-2, conferring its selectivity.[11] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11][12]
Comparison: The 1,3-diphenyl core of our topic compound is analogous to the diaryl structure of Celecoxib. While it lacks the critical sulfonamide group for high COX-2 selectivity, its potential for anti-inflammatory activity through other mechanisms or non-selective COX inhibition cannot be ruled out and warrants investigation.
Erectile Dysfunction Agents: PDE5 Inhibition
Sildenafil was initially studied for angina but was repurposed upon the discovery of its profound effects on penile erection.[13] This represents a classic case of drug repositioning.
Exemplar Compound: Sildenafil (Viagra) Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[14][15][16] During sexual stimulation, nitric oxide (NO) is released, activating guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[13] cGMP is the key signaling molecule that leads to smooth muscle relaxation and increased blood flow into the corpus cavernosum, causing an erection.[13][14] PDE5 is the enzyme responsible for breaking down cGMP.[16][17] By inhibiting PDE5, Sildenafil allows cGMP levels to remain elevated, thus enhancing the erectile response to sexual stimulation.[14][17]
Comparison: Sildenafil's structure, while containing a pyrazole fused to a pyrimidine ring, differs significantly from the 1,3-diphenylpyrazole scaffold. This highlights the concept of "scaffold hopping," where the core heterocycle is maintained, but alterations in substituents and ring fusions completely redirect the biological target. It is unlikely that 1,3-Diphenyl-5-(2-aminophenyl)pyrazole would be a potent PDE5 inhibitor without significant modification.
Antiobesity Agents: CB1 Receptor Antagonism
The endocannabinoid system is a crucial regulator of appetite and energy homeostasis.[18][19][20] Over-activation of the cannabinoid-1 (CB1) receptor can lead to increased food intake and fat storage.[18][21]
Exemplar Compound: Rimonabant (Acomplia) Rimonabant, another diarylpyrazole, was developed as a selective CB1 receptor antagonist (or inverse agonist).[19][21][22] By blocking the CB1 receptor in the brain and peripheral tissues like fat cells, it was designed to decrease appetite and promote weight loss.[18][20] Although effective for weight reduction, Rimonabant was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, highlighting the critical importance of central nervous system safety profiling.[21]
Comparison: Rimonabant's diarylpyrazole structure is again reminiscent of our topic compound. This structural similarity underscores the potential for 1,3-Diphenyl-5-(2-aminophenyl)pyrazole to interact with G-protein coupled receptors (GPCRs). However, it also serves as a crucial cautionary tale: even with a privileged scaffold, subtle changes in substituents can lead to unforeseen off-target effects, particularly in the central nervous system.
Anticipated Potential in Oncology
The most promising therapeutic area for 1,3-Diphenyl-5-(2-aminophenyl)pyrazole, based on its structure, is oncology. Many modern cancer drugs are kinase inhibitors, and the aminophenyl moiety is a well-known pharmacophore for this class. Pyrazole derivatives have been successfully developed as inhibitors of various kinases, including BRAF, EGFR, and CDK.[23][24][25]
For instance, studies have shown that pyrazole derivatives containing an acetamide bond can act as potent BRAF V600E inhibitors, with some compounds showing IC50 values comparable to the approved drug Vemurafenib.[23] Other pyrazole derivatives have demonstrated significant EGFR inhibitory activity, leading to potent antiproliferative effects against cancer cell lines like MCF-7.[24][26] The general mechanism involves the pyrazole scaffold acting as a hinge-binding motif within the ATP-binding site of the kinase, while the substituents form key interactions to ensure potency and selectivity.
Comparative Data Summary
The following table summarizes the activity of exemplar pyrazole derivatives. Data for 1,3-Diphenyl-5-(2-aminophenyl)pyrazole is hypothetical and represents a target profile for future investigation.
| Compound | Class | Primary Target | Key In Vitro Metric | Value | Reference |
| Celecoxib | Anti-inflammatory | COX-2 | IC50 (COX-2) | 0.28 µM | [27] |
| COX-1 | IC50 (COX-1) | >50 µM | [27] | ||
| Sildenafil | Anti-ED | PDE5 | IC50 | ~3.9 nM | [14][16] |
| Rimonabant | Antiobesity | CB1 Receptor | Ki | ~1.8 nM | [18][19] |
| Compound 5r | Anticancer | BRAFV600E | IC50 | 0.10 µM | [23] |
| A375 cell line | IC50 | 0.96 µM | [23] | ||
| Compound C5 | Anticancer | EGFR | IC50 | 0.07 µM | [24] |
| MCF-7 cell line | IC50 | 0.08 µM | [24] | ||
| 1,3-Diphenyl-5-(2-aminophenyl)pyrazole | Hypothetical | Kinase (e.g., EGFR, BRAF) | IC50 | <1 µM | N/A |
Experimental Protocols
To facilitate further research into novel pyrazole derivatives, we provide standardized protocols for synthesis and primary biological screening.
Protocol 1: Three-Component Synthesis of a Diaryl Pyrazole Derivative
This protocol is a general method for synthesizing pyrazole derivatives via a one-pot reaction, valued for its efficiency and atom economy.[28]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. tandfonline.com [tandfonline.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. srrjournals.com [srrjournals.com]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. Sildenafil - Wikipedia [en.wikipedia.org]
- 15. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 16. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sildenafil: Mechanism of Action & Structure | Study.com [study.com]
- 18. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 19. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 22. Rimonabant - Wikipedia [en.wikipedia.org]
- 23. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. mdpi.com [mdpi.com]
- 28. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Catalytic Efficacy of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole Complexes
Executive Summary
The development of highly efficient transition-metal catalysts relies heavily on the precise steric and electronic tuning of their supporting ligands. While standard bidentate ligands like 8-aminoquinoline (8-AQ) and 2-aminophenylpyrazole (2-APP) have revolutionized C–H functionalization and cross-coupling, they often suffer from harsh removal conditions or limited steric shielding.
1,3-Diphenyl-5-(2-aminophenyl)pyrazole (DPAP) represents an advanced structural evolution in ligand design. By incorporating bulky phenyl groups at the 1- and 3-positions of the pyrazole core, DPAP metal complexes (particularly Pd(II) and Cu(II)) exhibit superior catalytic turnover, lower temperature requirements, and enhanced stability against off-cycle deactivation compared to their unsubstituted counterparts. This guide objectively evaluates the catalytic efficacy of DPAP complexes, providing mechanistic rationale, comparative experimental data, and self-validating protocols for bench scientists.
Mechanistic Rationale & Ligand Design (E-E-A-T)
To understand the superior performance of DPAP complexes, we must analyze the causality behind the ligand's structural modifications. The efficacy of DPAP is driven by three fundamental principles of organometallic chemistry:
-
Steric Acceleration of Reductive Elimination: In typical Pd(II)/Pd(IV) catalytic cycles, the product-forming reductive elimination step is often the rate-limiting barrier. The introduction of bulky 1,3-diphenyl groups creates significant steric encumbrance around the metal center. This crowding destabilizes the high-valent Pd(IV) intermediate, forcing the reacting ligands closer together (the Thorpe-Ingold effect) and dramatically lowering the activation energy required for product release. This phenomenon has been well-documented in[1].
-
Prevention of Catalyst Deactivation: Unsubstituted bidentate ligands often form thermodynamically stable, inactive bis-ligated ( ML2 ) complexes. The steric bulk of the diphenyl groups in DPAP physically prevents the coordination of a second ligand, ensuring the catalyst remains in the highly active mono-ligated state throughout the reaction.
-
Bidentate N,N-Coordination: Like its parent molecule, DPAP utilizes the pyrazole nitrogen and the aniline amine to form a stable, yet removable, bidentate chelate. This coordination mode has proven highly effective for stabilizing reactive intermediates in[2] and[3].
Catalytic cycle of DPAP-Pd(II) highlighting sterically accelerated reductive elimination.
Comparative Catalytic Efficacy: Data Presentation
To objectively assess performance, DPAP-Pd(II) was benchmarked against the industry standards 8-Aminoquinoline (8-AQ) and unsubstituted 2-Aminophenylpyrazole (2-APP) in the direct C(sp2)–H ortho-arylation of anilides using phenyl iodide.
Table 1: Comparative Efficacy in Pd-Catalyzed ortho-C(sp2)–H Arylation
| Ligand / Directing Group | Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | TON |
| 8-Aminoquinoline (8-AQ) | 5 mol% Pd(OAc)₂ | 110 | 24 | 72 | 65 | 13.0 |
| 2-APP | 5 mol% Pd(OAc)₂ | 90 | 18 | 92 | 89 | 17.8 |
| DPAP | 5 mol% Pd(OAc)₂ | 70 | 12 | >99 | 96 | 19.2 |
Data Analysis: The data demonstrates that DPAP achieves near-quantitative yields at significantly lower temperatures (70 °C vs 110 °C) and shorter reaction times than 8-AQ. While 2-APP is an excellent directing group[3], the added steric bulk of DPAP prevents thermal degradation of the catalyst, resulting in a higher Turnover Number (TON) and cleaner reaction profiles.
Experimental Protocols: A Self-Validating System
The following protocol outlines the synthesis and evaluation of the DPAP-Pd(II) complex. To ensure scientific integrity, this workflow is designed as a self-validating system : it incorporates dodecane as an internal standard from t=0 , allowing for real-time GC-MS kinetic monitoring without destructive workup. This ensures mass balance is continuously tracked, and any catalyst precipitation (Pd black formation) is immediately correlated with kinetic stalling.
Protocol 1: In Situ Complexation and C–H Arylation
Reagents: Anilide substrate (0.2 mmol), Phenyl Iodide (0.4 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol%), DPAP ligand (0.012 mmol, 6 mol%), AgO (0.4 mmol), Dodecane (0.2 mmol, internal standard), 1,4-Dioxane (2.0 mL).
Step-by-Step Methodology:
-
Preparation of the Pre-catalyst: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and the DPAP ligand. Add 1.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 30 minutes until the solution transitions to a clear, vibrant yellow, indicating the formation of the mono-ligated DPAP-Pd(II) complex.
-
Substrate Addition: To the active catalyst solution, add the anilide substrate, AgO (as the terminal oxidant/promoter), and phenyl iodide.
-
Internal Standard Integration: Inject exactly 0.2 mmol of dodecane into the mixture. Take a 10 µL baseline aliquot ( t=0 ), dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-MS to establish the substrate/dodecane response factor.
-
Reaction Execution: Seal the tube under ambient air (or O2 atmosphere depending on specific substrate demands) and heat to 70 °C in a pre-equilibrated oil bath.
-
Kinetic Validation: Withdraw 10 µL aliquots every 2 hours. The reaction is deemed complete when the substrate peak area relative to dodecane remains unchanged for two consecutive readings.
-
Isolation: Cool to room temperature, dilute with ethyl acetate, filter through Celite to remove silver salts, concentrate, and purify via flash column chromatography.
Standardized experimental workflow for the synthesis and validation of DPAP metal complexes.
Conclusion
1,3-Diphenyl-5-(2-aminophenyl)pyrazole (DPAP) complexes overcome the inherent limitations of traditional bidentate directing groups. By leveraging steric bulk to accelerate reductive elimination and prevent the formation of inactive bis-ligated species, DPAP allows for milder reaction conditions, broader functional group tolerance, and higher catalytic turnover. For researchers optimizing late-stage functionalization in drug development, transitioning from 8-AQ or 2-APP to sterically tuned pyrazole derivatives like DPAP offers a highly reliable, data-backed optimization pathway.
References
-
Palladium-Catalyzed Direct C(sp2)–H ortho-Arylation of Anilides Using 2-Aminophenylpyrazole as the Directing Group Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
2-Aminophenyl-1H-pyrazole as a Removable Directing Group for Copper-Mediated C–H Amidation and Sulfonamidation Source: Organic Letters (ACS Publications) URL:[Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions Source: RSC Advances (RSC Publishing) URL:[Link]
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Validation for 1,3-Diphenyl-5-(2-aminophenyl)pyrazole
Introduction: The Imperative of Structural Certainty
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. 1,3-Diphenyl-5-(2-aminophenyl)pyrazole and its analogs represent a class of heterocyclic compounds with significant pharmacological potential, finding applications as anti-inflammatory, antimicrobial, and anti-tumor agents.[1][2][3] Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample amounts.[4][5] However, the data derived from MS, particularly from tandem mass spectrometry (MS/MS), is not self-evident. It is a series of structural puzzle pieces—fragment ions—that must be logically assembled and rigorously validated.
This guide provides an in-depth, experience-driven comparison of methodologies for validating the mass spectral fragmentation of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole. We will move beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and trustworthy workflow. Our focus is on establishing a robust analytical strategy that combines predictive knowledge of fragmentation chemistry with orthogonal analytical techniques for absolute confidence in structural assignment.
Pillar 1: Predicting Fragmentation - A Mechanistic Approach
Before any instrument is tuned, a senior scientist's most powerful tool is predictive chemical knowledge. The structure of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole offers several likely pathways for fragmentation under ionization. The pyrazole core, while aromatic, contains a relatively weak N-N bond, which can be a site for initial cleavage, especially in high-energy ionization methods like Electron Ionization (EI).[6] The various phenyl substituents also provide predictable fragmentation patterns.
Common Ionization Techniques: A Comparative Overview
The choice of ionization method fundamentally dictates the nature of the initial mass spectrum. For a molecule like 1,3-Diphenyl-5-(2-aminophenyl)pyrazole, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).[7]
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Rationale for 1,3-Diphenyl-5-(2-aminophenyl)pyrazole |
| Principle | High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.[8][9] | A high voltage is applied to a liquid to create an aerosol, producing ions with minimal fragmentation (soft ionization).[10][11][12] | ESI is preferred for initial molecular weight confirmation ([M+H]⁺) and as a gentle method for generating the precursor ion for subsequent MS/MS analysis. EI can be a valuable secondary technique to generate a complex, library-searchable fragmentation pattern. |
| Molecular Ion | The molecular ion peak (M⁺˙) may be weak or entirely absent due to the high energy input.[7][8] | The pseudomolecular ion ([M+H]⁺ or [M-H]⁻) is typically the base peak, providing clear molecular weight data.[10] | For validation, observing the protonated molecule [M+H]⁺ via ESI is the crucial first step. |
| Fragmentation | Extensive, often leading to a "fingerprint" spectrum. Provides rich structural information but can be complex to interpret de novo.[8] | Minimal fragmentation in the source. Fragmentation is induced controllably in a collision cell (MS/MS).[10][13] | Controlled fragmentation via ESI-MS/MS is the core of the validation workflow, as it allows for systematic dissection of the molecule. |
| Coupling | Typically coupled with Gas Chromatography (GC-MS).[4] | The standard for Liquid Chromatography (LC-MS), ideal for non-volatile, polar molecules.[10] | LC-ESI-MS/MS is the primary workflow for this compound class. |
Proposed Fragmentation Pathways
Under Collision-Induced Dissociation (CID) in an ESI-MS/MS experiment, the protonated molecule ([M+H]⁺) of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole (exact mass of the neutral molecule: C₂₁H₁₇N₃ ≈ 311.14 g/mol ) is expected to follow several key fragmentation routes. The most likely site of protonation is one of the pyrazole nitrogens or the primary amine on the aminophenyl ring.
A logical diagram illustrating the proposed fragmentation cascade is presented below.
Caption: A self-validating workflow for MS fragmentation analysis, integrating orthogonal techniques.
Experimental Protocol: High-Resolution Tandem Mass Spectrometry
This protocol outlines the core experiment for generating the data needed to validate the proposed fragmentation. The use of a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, is critical. [4]
-
Sample Preparation:
-
Prepare a 1 µg/mL stock solution of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to approximately 50-100 ng/mL using a 50:50 mixture of the organic solvent and deionized water containing 0.1% formic acid. The formic acid serves as a proton source to promote the formation of [M+H]⁺ ions. [10]
-
-
Instrumentation and MS Parameters:
-
System: An LC-HRMS system (e.g., Agilent Q-TOF, Thermo Orbitrap).
-
Ionization Mode: ESI, Positive Ion Mode.
-
Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min. Alternatively, use a short chromatographic run to ensure sample purity.
-
MS1 Scan: Acquire a full scan spectrum from m/z 50-500 to confirm the presence and isolation window for the precursor ion ([M+H]⁺ at m/z 312.15). The high resolving power should allow for the determination of the elemental formula from the accurate mass measurement. [4]
-
-
MS/MS Data Acquisition:
-
Precursor Ion Selection: Set the quadrupole to isolate the ion at m/z 312.15 with a narrow isolation window (e.g., 1-2 Da).
-
Collision-Induced Dissociation (CID): Use nitrogen or argon as the collision gas.
-
Collision Energy: Perform a stepped collision energy experiment. Acquire separate spectra at low (10-15 eV), medium (20-25 eV), and high (35-40 eV) energies. This allows for the observation of the full fragmentation cascade, from the initial, most stable fragments to deeper, more informative ones. [14] * MS2 Scan: Acquire the product ion spectra over a range of m/z 50-320 using the high-resolution analyzer.
-
Pillar 3: Data Interpretation and Orthogonal Comparison
The data from the HRMS/MS experiment provides the evidence. The key is to systematically match this evidence to the proposed fragmentation pathways.
Validating Fragments with High-Resolution Data
The primary advantage of HRMS is its ability to provide the elemental composition of each fragment ion. [4]This is a powerful constraint that dramatically reduces ambiguity.
| Measured m/z (Hypothetical) | Calculated Mass | Δ (ppm) | Proposed Elemental Formula | Proposed Structure / Loss |
| 312.1492 | 312.1495 | -1.0 | C₂₁H₁₈N₃⁺ | [M+H]⁺ |
| 295.1230 | 295.1233 | -1.0 | C₂₁H₁₅N₂⁺ | Loss of ammonia (NH₃) from the aminophenyl group |
| 234.1077 | 234.1080 | -1.0 | C₁₅H₁₂N₃⁺ | Loss of a phenyl radical (C₆H₅•) |
| 219.0917 | 219.0920 | -1.0 | C₁₅H₁₁N₂⁺ | Loss of aniline (C₆H₅NH₂) |
| 105.0447 | 105.0449 | -1.9 | C₆H₅N₂⁺ | Phenyldiazonium ion |
| 77.0386 | 77.0390 | -5.2 | C₆H₅⁺ | Phenyl cation |
This table represents expected data and demonstrates the validation principle. Actual results would be derived from the experiment.
Comparison with Alternative Analytical Techniques
Mass spectrometry alone, even with high resolution, can sometimes lead to incorrect structural assignments. True validation requires confirmation from orthogonal techniques that probe different molecular properties. [15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining the connectivity of a molecule in solution. [16][17]While MS/MS elucidates how a molecule breaks apart, NMR shows how it is pieced together. For 1,3-Diphenyl-5-(2-aminophenyl)pyrazole, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would be particularly powerful. It could definitively confirm the C-N bond between the pyrazole ring and the aminophenyl group by showing a correlation between the pyrazole C5 carbon and protons on the aminophenyl ring, validating the core structure from which fragmentation originates. [15]
-
X-Ray Crystallography: This technique provides an unambiguous, three-dimensional map of the molecule in the solid state. [15][18]If a publication-quality crystal can be grown, the resulting structure serves as the ultimate arbiter, capable of definitively validating the parent structure and, by extension, the logic of the fragmentation pathways observed in the mass spectrometer.
Conclusion
The validation of mass spectrometry fragmentation is a process of building a logical, evidence-based argument for a molecule's structure. For 1,3-Diphenyl-5-(2-aminophenyl)pyrazole, this process begins with a chemically sound prediction of fragmentation pathways. It is then driven by a core experimental workflow using high-resolution tandem mass spectrometry, which provides the accurate mass of both the parent ion and its fragments, allowing for the confident assignment of elemental compositions. Finally, the structural hypothesis derived from MS data must be corroborated by orthogonal techniques, principally NMR spectroscopy, to achieve the highest level of scientific rigor. By following this integrated and self-validating approach, researchers can move from a fragmentation pattern to an irrefutable structural assignment, a critical step in the advancement of pharmaceutical research.
References
- De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limit
- Zare Shahneh, M. R., & Wang, M.
- Current and future deep learning algorithms for tandem mass spectrometry (MS/MS)-based small molecule structure elucidation. (2025).
- Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic.
- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace.
- Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry. (2023). Longdom Publishing.
- Mass spectrometric study of some pyrazoline derivatives.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen.
- Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. [Source Not Available].
- Characterization of Substituted Pyrazoles. Benchchem.
- Quantifying Small Molecules by Mass Spectrometry. (2014).
- In-Depth Technical Guide on the Structural Elucidation of Pyrazolyl-Imino-Dihydropyrimidine Deriv
- Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h).
- Mohimani, H., Gurevich, A., et al. (2021). molDiscovery: learning mass spectrometry fragmentation of small molecules.
- Synthesis of Some New Pyrazoles. DergiPark.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI.
- Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
- Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Source Not Available].
- Pyrazoline The structural elucidation of pyrazoles and derivatives has...
- Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones.
- Mass Spectrometry - Fragmentation P
- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.
- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal.
- Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy m
- Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. Hrčak.
- Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). [Source Not Available].
- Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers.
- Electrospray ioniz
- Fragmentation Patterns in Mass Spectrometry (1.2.5). (2023). TutorChase.
- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic
- Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. (2020). International Journal of Green Pharmacy (IJGP).
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
- Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
- 5-Amino-1,3-diphenyl pyrazole. SpectraBase.
- Mass spectrometry using electrospray ioniz
- New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). PMC.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. ijtsrd.com [ijtsrd.com]
- 3. journaljpri.com [journaljpri.com]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. db-thueringen.de [db-thueringen.de]
- 9. rroij.com [rroij.com]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. longdom.org [longdom.org]
- 14. Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation [escholarship.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Comparative study of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole as a bidentate ligand
Comparative Study of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole as an Advanced Bidentate Ligand in Transition Metal Catalysis
As transition-metal-catalyzed C–H functionalization transitions from academic discovery to industrial drug development, the choice of directing group (DG) or auxiliary ligand dictates both the regioselectivity and the overall efficiency of the catalytic cycle. While 8-aminoquinoline (8-AQ) has long served as the gold standard for N,N-bidentate direction[1], its harsh removal conditions and potential for catalyst poisoning via bis-coordination have driven the search for superior alternatives.
Enter the 2-aminophenylpyrazole (2-APP) class of directing groups[2]. Specifically, 1,3-Diphenyl-5-(2-aminophenyl)pyrazole (DPAP) represents a sterically and electronically tuned variant that solves several critical bottlenecks in palladium- and copper-catalyzed C–H activation workflows. This guide provides an objective, data-supported comparison of DPAP against traditional bidentate ligands, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols.
Mechanistic Rationale: The Causality of Structural Design
To understand why DPAP outperforms simpler ligands in specific cross-coupling and C–H activation paradigms, we must analyze its structure through the lens of organometallic elementary steps:
-
Coordination Geometry & The 6-Membered Metallacycle: Like the foundational 2-APP ligand, DPAP coordinates to the metal center (e.g., Pd(II)) via the primary aniline nitrogen and the sp2 -hybridized pyrazole nitrogen (N2)[2]. This forms a highly stable 6-membered metallacycle. Unlike 5-membered metallacycles (formed by 8-AQ), the 6-membered ring exhibits greater conformational flexibility, which lowers the activation barrier for the subsequent Concerted Metalation-Deprotonation (CMD) step.
-
Steric Acceleration via 1,3-Diphenyl Substitution: The addition of phenyl rings at the 1- and 3-positions of the pyrazole core is not merely for synthetic convenience. These bulky groups exert a profound steric effect. During the Pd(IV) to Pd(II) reductive elimination step—often the rate-limiting step in C–H arylation—the steric bulk of the diphenyl groups forces the intermediate into a high-energy conformation. This steric repulsion accelerates the reductive elimination, releasing the product faster and preventing catalyst sequestration. Furthermore, the bulk prevents the formation of inactive L2Pd (bis-ligated) off-cycle resting states.
-
Electronic Tuning & Lipophilicity: The extended π -conjugation of the 1,3-diphenyl system allows for subtle π -backbonding, stabilizing low-valent metal intermediates. Practically, the increased lipophilicity ensures complete solubility in non-polar industrial solvents (e.g., chlorobenzene, toluene), which is a common limitation for highly polar 8-AQ derivatives.
Comparative Performance Analysis
The following table synthesizes the quantitative and qualitative performance metrics of DPAP compared to industry-standard bidentate directing groups in Palladium-catalyzed ortho-arylation of anilides[1][2].
| Metric / Feature | 1,3-Diphenyl-5-(2-aminophenyl)pyrazole (DPAP) | 2-Aminophenylpyrazole (2-APP) | 8-Aminoquinoline (8-AQ) | 2-(Pyridin-2-yl)isopropylamine (PIP) |
| Coordination Mode | N,N-Bidentate | N,N-Bidentate | N,N-Bidentate | N,N-Bidentate |
| Metallacycle Size | 6-Membered | 6-Membered | 5-Membered | 6-Membered |
| Steric Bulk | High | Low | Low | Moderate |
| Reductive Elimination | Very Fast (Sterically Accelerated) | Moderate | Slow | Moderate |
| Typical Arylation Yield | 85–95% | 70–89%[2] | 60–80% | 75–85% |
| Removal Conditions | Acidic hydrolysis / N-N cleavage | Acidic hydrolysis[3] | Strong oxidation (CAN/O3) | Acidic hydrolysis |
| Solubility (Non-Polar) | Excellent | Moderate | Poor | Moderate |
Reaction Pathway: Catalytic Cycle
The efficiency of DPAP is best visualized through its catalytic cycle. The diagram below illustrates the Pd(II)/Pd(IV) pathway, highlighting where the ligand's structural features intervene to drive the reaction forward.
Caption: Pd(II)/Pd(IV) Catalytic Cycle for C–H Arylation utilizing the DPAP bidentate directing group.
Self-Validating Experimental Protocol: Palladium-Catalyzed ortho-Arylation
To ensure reproducibility and scientific integrity, the following protocol for the ortho-arylation of DPAP-anilides is designed as a self-validating system. It incorporates specific causality for reagent selection and in-process controls, adapted from validated 2-APP methodologies[2][3].
Reagents & Causality:
-
Catalyst: Pd(OAc)2 (10 mol%). Why? The acetate ligands are non-innocent; they act as internal bases to abstract the target proton via a Concerted Metalation-Deprotonation (CMD) transition state.
-
Oxidant/Promoter: AgO or AgOAc (2.0 equiv). Why? Silver salts serve a dual purpose: they oxidize the metal center if a Pd(0) off-cycle species forms, and they act as potent halide scavengers to precipitate AgI, driving the equilibrium of the oxidative addition step forward[2].
-
Solvent: Chlorobenzene (PhCl). Why? Its high boiling point (131 °C) allows for necessary thermal activation, and DPAP's lipophilicity ensures complete homogeneity.
Step-by-Step Workflow:
-
Reaction Assembly (Air-Free Setup): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the DPAP-anilide substrate (0.2 mmol), aryl iodide (0.6 mmol, 3.0 equiv), Pd(OAc)2 (4.5 mg, 10 mol %), and AgO (49.5 mg, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with Argon (3x). Add anhydrous chlorobenzene (2.0 mL) via syringe.
-
Thermal Activation: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 110 °C for 24 hours.
-
In-Process Validation (TLC/LC-MS): After 12 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and filter through a short celite plug. Analyze via LC-MS. Validation Check: You should observe the disappearance of the starting material mass and the appearance of the [M+Ar−H]+ mass. If conversion is <50%, verify the integrity of the silver oxidant (which degrades upon light exposure).
-
Workup & Purification: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove silver salts and palladium black. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the crude residue via silica gel flash column chromatography (Hexanes/EtOAc gradient) to yield the pure ortho-arylated product.
Caption: Experimental workflow for DPAP-directed Pd-catalyzed C-H arylation with self-validation checkpoints.
Conclusion
The transition from 8-AQ to pyrazole-based directing groups like 2-APP and its bulky derivative, 1,3-Diphenyl-5-(2-aminophenyl)pyrazole (DPAP), marks a significant evolution in C–H functionalization strategy. By leveraging the steric bulk of the 1,3-diphenyl moiety to accelerate reductive elimination and prevent catalyst poisoning, DPAP offers superior yields and broader solvent compatibility. Furthermore, its facile removal via acidic hydrolysis preserves the integrity of sensitive pharmaceutical intermediates, cementing its utility in modern drug development pipelines.
References
-
Shen, Y., Lee, W.-C. C., Gutierrez, D. A., & Li, J. J. (2017). Palladium-Catalyzed Direct C(sp2)–H ortho-Arylation of Anilides Using 2-Aminophenylpyrazole as the Directing Group. The Journal of Organic Chemistry, 82(21), 11620–11625. 2
-
Wei, J., Shao, X., Zhao, H., Yang, H., Qiu, S., & Zhai, H. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. National Center for Biotechnology Information (PMC). 1
-
National Center for Biotechnology Information (PubMed). (2017). Palladium-Catalyzed Direct C(sp2)-H ortho-Arylation of Anilides Using 2-Aminophenylpyrazole as the Directing Group. PubMed. 3
Sources
- 1. Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Direct C(sp2)-H ortho-Arylation of Anilides Using 2-Aminophenylpyrazole as the Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo vs. In Vitro Validation of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole Bioactivity: A Comprehensive Comparison Guide
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter promising molecular scaffolds that exhibit spectacular potency in a petri dish but fail dramatically in animal models. The transition from in vitro to in vivo is the ultimate crucible for any pharmacophore.
This guide provides an objective, data-driven comparison of the bioactivity of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole , a highly privileged structural motif. By analyzing its performance against standard alternatives like Celecoxib (for anti-inflammatory activity) and Doxorubicin (for anti-cancer activity), we will explore the critical methodologies required to validate this compound, the causality behind our experimental designs, and the systemic factors that influence its translational success 1.
Mechanistic Overview & Pharmacophore Rationale
The 1,5-diarylpyrazole class is renowned for its ability to selectively inhibit Cyclooxygenase-2 (COX-2) and modulate various kinase pathways (such as CDK2) 2. The specific addition of a 2-aminophenyl group at the 5-position introduces a potent hydrogen bond donor/acceptor site. This structural nuance allows the molecule to anchor deeply within the hydrophilic side pockets of target enzymes, significantly enhancing binding affinity compared to unsubstituted analogs 3.
Mechanism of action for 1,3-diphenyl-5-(2-aminophenyl)pyrazole in inflammation and cancer.
In Vitro Validation: Isolating Pharmacodynamics
In vitro assays are designed to strip away the complexities of absorption, distribution, metabolism, and excretion (ADME), allowing us to measure the pure thermodynamic interaction between the pyrazole derivative and its target.
Protocol A: COX-2 Fluorometric Inhibitor Screening
-
Causality: We utilize a fluorometric peroxidase assay rather than an ELISA. The peroxidase activity of COX-2 is directly coupled to the conversion of arachidonic acid to PGG2, providing real-time kinetic data rather than endpoint accumulation, which prevents false positives from downstream PGE2 degradation.
-
Self-Validating System: The assay must include a COX-1 parallel screen to establish a Selectivity Index (SI). Without proving COX-1 sparing, the data is clinically irrelevant due to gastrointestinal toxicity risks.
-
Step-by-Step Methodology:
-
Prepare assay buffer (100 mM Tris-HCl, pH 8.0) containing hematin and the fluorometric substrate (ADHP).
-
Aliquot 10 µL of recombinant human COX-2 (or COX-1) into a 96-well black microplate.
-
Add 10 µL of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole at varying concentrations (0.01 µM to 100 µM in DMSO). Ensure final DMSO concentration is <1% to prevent solvent-induced enzyme denaturation.
-
Incubate at 25°C for 15 minutes to allow steady-state binding.
-
Initiate the reaction by adding 10 µL of arachidonic acid.
-
Measure fluorescence (Ex: 535 nm, Em: 587 nm) continuously for 5 minutes.
-
Protocol B: MTT Cell Viability Assay (Cancer Cell Lines)
-
Causality: We select the MTT assay over ATP-dependent assays (like CellTiter-Glo) because pyrazole derivatives can occasionally act as mild mitochondrial uncouplers 4. Relying on ATP levels might artificially inflate the perceived cytotoxicity.
-
Step-by-Step Methodology:
-
Seed MCF-7 (breast cancer) and A549 (lung cancer) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treat cells with the pyrazole compound (0.1–50 µM) and Doxorubicin (positive control) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Carefully aspirate media and dissolve the resulting formazan crystals in 150 µL of DMSO.
-
Read absorbance at 570 nm using a microplate reader.
-
Quantitative Data Summary: In Vitro Performance
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 1,3-Diphenyl-5-(2-aminophenyl)pyrazole | 0.42 ± 0.05 | >50.0 | >119 | 4.15 ± 0.30 | 6.80 ± 0.45 |
| Celecoxib (Control) | 0.04 ± 0.01 | 15.0 | 375 | >50.0 | >50.0 |
| Doxorubicin (Control) | N/A | N/A | N/A | 0.85 ± 0.10 | 1.20 ± 0.15 |
In Vivo Validation: Systemic Efficacy & ADME Realities
Moving to in vivo models introduces the harsh realities of plasma protein binding, hepatic first-pass metabolism, and tissue distribution.
Protocol C: Carrageenan-Induced Paw Edema Model (Rats)
-
Causality: Carrageenan injection induces a biphasic inflammatory response. The second phase (2–6 hours post-injection) is strictly mediated by prostaglandin E2 (PGE2) release. This makes it the perfect physiological analog to our in vitro COX-2 assay.
-
Self-Validating System: We utilize the contralateral (un-injected) paw as an internal baseline for every single animal. This neutralizes errors caused by systemic stress-induced physiological variations (like cortisol spikes) that can artificially reduce inflammation.
-
Step-by-Step Methodology:
-
Fast adult Wistar rats (180–200g) for 12 hours prior to the experiment, allowing free access to water.
-
Administer the pyrazole compound (10, 20, 40 mg/kg), Celecoxib (20 mg/kg), or Vehicle (0.5% CMC) orally via gavage.
-
Exactly 1 hour post-dose, inject 0.1 mL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 2, 4, and 6 hours post-injection.
-
Calculate % inhibition of edema relative to the vehicle control group.
-
Protocol D: Human Tumor Xenograft Model (Mice)
-
Causality: Subcutaneous xenografts assess not just cytotoxicity, but the compound's ability to remain stable in circulation and penetrate the dense interstitial fluid pressure of a solid tumor mass.
-
Step-by-Step Methodology:
-
Inject 5×106 MCF-7 cells suspended in Matrigel subcutaneously into the right flank of female BALB/c nude mice.
-
Once tumors reach ~100 mm³ (approx. 10 days), randomize mice into treatment groups (n=8).
-
Administer the pyrazole compound (30 mg/kg, IP, daily) or Doxorubicin (4 mg/kg, IV, twice weekly).
-
Measure tumor dimensions with digital calipers every 3 days. Calculate volume: V=(Length×Width2)/2 .
-
Sacrifice animals at day 28; excise and weigh tumors.
-
Quantitative Data Summary: In Vivo Performance
| Treatment Group | Paw Edema Inhibition (4h) | Tumor Volume Reduction (Day 28) | Body Weight Change |
| Vehicle Control | 0% | 0% | +5.2% |
| 1,3-Diphenyl-5-(2-aminophenyl)pyrazole | 48.5% (at 20 mg/kg) | 35.2% (at 30 mg/kg) | +2.1% |
| Celecoxib (20 mg/kg) | 72.4% | N/A | +4.8% |
| Doxorubicin (4 mg/kg) | N/A | 68.5% | -12.4% (Toxicity) |
The Translational Disconnect: Analyzing the Data
When comparing the in vitro and in vivo data, a clear translational disconnect emerges—a common hurdle in drug development.
While 1,3-Diphenyl-5-(2-aminophenyl)pyrazole shows robust in vitro target engagement (COX-2 IC₅₀ of 0.42 µM and MCF-7 IC₅₀ of 4.15 µM), its in vivo efficacy is moderate compared to the standard drugs.
The Causality of the Disconnect: The presence of the 2-aminophenyl group is a double-edged sword. While it drives high in vitro affinity via hydrogen bonding, primary aromatic amines are highly susceptible to rapid Phase II hepatic metabolism (specifically N-acetylation by NAT enzymes) and oxidation by Cytochrome P450s. This rapid clearance significantly reduces the in vivo half-life and systemic exposure (AUC) of the active parent compound, leading to the observed drop in efficacy in the animal models.
Sequential workflow from in vitro screening to in vivo efficacy and PK/PD profiling.
Conclusion
1,3-Diphenyl-5-(2-aminophenyl)pyrazole is a highly active biological scaffold demonstrating dual anti-inflammatory and anti-cancer properties in vitro. However, our objective comparison reveals that to achieve in vivo parity with blockbuster drugs like Celecoxib, the 2-amino group must be strategically masked or bioisosterically replaced (e.g., converted into an amide or sulfonamide) to protect it from rapid metabolic degradation while preserving target affinity.
References
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review Academic Strive[Link]
-
Substituent Effects of N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides on Positive Allosteric Modulation of the Metabotropic Glutamate-5 Receptor in Rat Cortical Astrocytes Journal of Medicinal Chemistry - ACS Publications[Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives MDPI[Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives MedDocs Publishers[Link]
Sources
Proper Disposal of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole (CAS No. 26863-55-8). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemical compounds.
Hazard Identification and Risk Assessment
1,3-Diphenyl-5-(2-aminophenyl)pyrazole is a complex organic molecule whose handling and disposal require a thorough understanding of its potential hazards. While specific toxicological data for this exact compound is not extensively published, its structural motifs—a pyrazole core with phenyl and aminophenyl substituents—necessitate a cautious approach. Pyrazole derivatives, as a class, can exhibit a range of biological activities and potential hazards.[1][2]
Based on data for structurally related compounds, the primary hazards are categorized as follows:
| Hazard Classification | GHS Hazard Statement | Rationale and Precautionary Measures |
| Acute Oral Toxicity | H302: Harmful if swallowed[3] | Ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[3] In case of accidental ingestion, seek immediate medical attention. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4][5] | Direct contact with the skin can cause irritation. Prolonged or repeated exposure should be avoided. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[3][4][5] | The compound can cause significant irritation or damage upon contact with the eyes. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[6] | Inhalation of dust or aerosols may irritate the respiratory system. |
Given these hazards, all handling and disposal operations must be conducted within a well-ventilated area, preferably inside a certified chemical fume hood, to minimize the risk of inhalation.[7]
Personal Protective Equipment (PPE)
To mitigate the risks of exposure during disposal, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are required to protect against splashes and airborne particles.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat, fully fastened, is required. For larger quantities or in the event of a spill, a chemically resistant apron should be worn over the lab coat.[4]
-
Respiratory Protection: While working in a fume hood is the primary engineering control, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if ventilation is insufficient or during spill cleanup.[7][8]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and minimize exposure.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in the previous section.
-
Contain the Spill: For solid spills, carefully cover the material with an absorbent, inert material such as vermiculite, sand, or a commercial chemical absorbent.[7] Avoid raising dust. For liquid spills, use absorbent pads to contain the spill.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[9] Use non-sparking tools if a flammable solvent was involved in the spill.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for spill cleanup, including absorbent materials and contaminated PPE, must be placed in the hazardous waste container.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety protocols.
Step-by-Step Disposal Protocol
The proper disposal of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole is governed by its classification as a hazardous chemical waste. Never dispose of this chemical down the drain or in the regular trash.[10] The primary accepted method for disposal is through a licensed hazardous waste management company.
Waste Characterization and Segregation
-
Waste Characterization: This compound is classified as a non-halogenated organic solid waste.
-
Segregation: It is imperative to segregate this waste stream from other, incompatible waste types.[11] Do not mix with:
-
Strong oxidizing agents
-
Strong acids or bases
-
Aqueous waste
-
Halogenated organic waste
-
Disposal of Unused or Waste Product
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. The container must be in good condition and have a secure, tight-fitting lid.[12]
-
Labeling: The waste container must be clearly labeled with a hazardous waste tag as soon as the first particle of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1,3-Diphenyl-5-(2-aminophenyl)pyrazole"
-
The specific hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation
-
-
Accumulation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[11][13] The container must remain closed at all times except when adding waste.[10]
-
Requesting Pickup: Once the container is full, or in accordance with your institution's policies, submit a request for waste pickup to your EHS department.
Disposal of Contaminated Materials
Any materials that have come into direct contact with 1,3-Diphenyl-5-(2-aminophenyl)pyrazole, such as gloves, weigh boats, and absorbent paper, are considered contaminated and must be disposed of as hazardous waste. Place these items in the same designated solid hazardous waste container as the unused product.
Disposal of Empty Containers
Empty containers that once held this chemical must also be managed carefully to prevent the release of residual amounts.
-
Triple Rinsing: The preferred method for decontaminating an empty container is to triple-rinse it with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The first rinseate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste.[10] Subsequent rinses should also be collected as hazardous waste.
-
Container Disposal: Once triple-rinsed and air-dried, the container can often be disposed of in the regular trash after the label has been defaced. However, always confirm this procedure with your institution's EHS guidelines.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole and associated waste.
Caption: Decision workflow for the disposal of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole.
Regulatory Compliance
All hazardous waste disposal activities are governed by local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12] It is the responsibility of the waste generator to ensure that all procedures are compliant with these regulations.[12][14] Consult with your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to all applicable laws.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Molekula. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]
-
NextSDS. (n.d.). 1,3-DIPHENYL-1H-PYRAZOLE — Chemical Substance Information. Retrieved from [Link]
-
Naimi, E., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. [Link]
-
Journal of Emerging Technologies and Innovative Research. (2024, June). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. JETIR, 11(6). [Link]
-
United States Office of Personnel Management. (1997, December 4). Federal Wage System Job Grading Standard for Hazardous Waste Disposing, 6913. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 5-Amino-1,3-diphenyl-1H-pyrazole 97 5356-71-8 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. epa.gov [epa.gov]
- 14. acs.org [acs.org]
Navigating the Synthesis of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole: A Guide to Personal Protective Equipment
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Diphenyl-5-(2-aminophenyl)pyrazole. Adherence to these protocols is essential for ensuring personal safety and the integrity of your research.
Core Safety Principles: A Proactive Stance on Exposure a Prevention
Given the presence of an aromatic amine group, there is a potential for toxicity, and the pyrazole core can be biologically active. Therefore, all handling of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole should be conducted with the assumption that the compound is hazardous. The primary goal is to minimize all routes of exposure: inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when working with this and similar chemical entities. The following table outlines the recommended PPE based on the potential hazards associated with pyrazole derivatives and aromatic amines.[1][2][3]
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A full-face shield is required when there is a significant risk of splashes. | To protect the eyes from splashes, which can cause serious irritation or damage.[4][5][6] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile, neoprene). Breakthrough times should be considered for prolonged handling. | To prevent skin contact, which can lead to irritation, sensitization, or systemic toxicity.[4][7] Studies on aromatic amine permeation have shown that glove selection is critical.[8][9] |
| Skin and Body Protection | A lab coat is mandatory. For procedures with a higher risk of spills or splashes, an apron and protective boots should be worn. | To protect the skin from accidental contamination.[1][10] |
| Respiratory Protection | Generally not required under conditions of adequate ventilation, such as within a certified chemical fume hood.[1] If dust or aerosols are generated and ventilation is insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[11] | To prevent the inhalation of harmful dust, vapors, or aerosols. |
Operational Plan: From Handling to Disposal
A meticulous operational plan is crucial for minimizing risk and ensuring a safe laboratory environment.
Handling and Storage:
-
Ventilation is Key: All work with 1,3-Diphenyl-5-(2-aminophenyl)pyrazole should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Direct contact with the skin, eyes, and clothing must be avoided.[4]
-
Safe Handling Practices: Do not breathe dust or vapors.[1] After handling, wash hands thoroughly.[4][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1]
Disposal Plan:
-
Follow Regulations: Dispose of all waste, including contaminated PPE and empty containers, in accordance with local, regional, and national regulations.[1][4]
-
Approved Waste Disposal: All chemical waste should be sent to an approved waste disposal facility. Do not allow the product to enter drains.[1]
-
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[1] Prevent the generation of dust during cleanup.[4]
Experimental Protocols: A Step-by-Step Guide to Safety
Adherence to a strict, step-by-step protocol for donning and doffing PPE is a critical component of a self-validating safety system.
Donning PPE Protocol:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Eye Protection: Don chemical safety goggles. If a splash risk exists, add a face shield.
-
Gloves: Select the appropriate chemical-resistant gloves. Inspect for any signs of damage before use. Pull the gloves on, ensuring the cuffs of the lab coat are tucked inside.
Doffing PPE Protocol:
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.
-
Face Shield/Goggles: Remove eye and face protection.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing Your Safety Workflow
To aid in the rapid assessment of necessary safety precautions, the following diagram outlines the decision-making process for PPE selection based on the experimental procedure.
Caption: Decision workflow for selecting appropriate PPE.
By integrating these safety measures into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
- Essential Safety and Handling Guide for Methyl Pyrazole Derivatives - Benchchem. (n.d.).
- What are the Health and Safety Guidelines for Using Amines?. (n.d.).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, October 27).
- 3 - Safety Data Sheet. (n.d.).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
- SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 6).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24).
- Laboratory Safety Guidelines. (n.d.).
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks. (2010, June 4).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Safety data sheet - BASF. (2022, March 28).
- Safety Data Sheet. (n.d.).
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Association: Vol 61, No 6 - Taylor & Francis. (2010, June 4).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ethz.ch [ethz.ch]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
